T521
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
891020-54-5 |
|---|---|
Molecular Formula |
C17H14FNO5S2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-5-ethylsulfonyl-2-(4-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C17H14FNO5S2/c1-2-25(20,21)17-16(26(22,23)14-6-4-3-5-7-14)19-15(24-17)12-8-10-13(18)11-9-12/h3-11H,2H2,1H3 |
InChI Key |
MVTLATINKNLPEJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T521, T 521, T521 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Compound T521: A Search for Its Scientific Identity
Despite a comprehensive search of publicly available scientific and medical literature, the compound designated as "T521" remains elusive. No specific information regarding its discovery, history, chemical structure, mechanism of action, or experimental data could be identified under this identifier.
The initial investigation sought to uncover the foundational knowledge surrounding this compound, including its synthesis, preclinical and clinical development, and the signaling pathways it may modulate. However, searches for "this compound compound," "this compound discovery," "this compound synthesis," and "this compound mechanism of action" did not yield any relevant results. The search was broadened to include terms such as "this compound preclinical studies" and "this compound clinical trials" in an attempt to locate any registered experimental data, but this too proved fruitless.
It is possible that "this compound" represents an internal codename for a compound in the very early stages of development within a pharmaceutical or academic institution, and thus has not yet been disclosed in public forums or scientific publications. Alternatively, it could be an erroneous or outdated designation.
Without any foundational data, it is not possible to fulfill the request for an in-depth technical guide, including the summarization of quantitative data, detailed experimental protocols, or the creation of diagrams for signaling pathways and experimental workflows. The core requirements of data presentation, experimental protocols, and mandatory visualizations are entirely dependent on the availability of primary scientific information, which, in the case of "this compound," is currently absent from the public domain.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal or proprietary databases that may contain information not accessible through public search engines. Should information on this compound become publicly available, a comprehensive technical guide could then be compiled.
What is the chemical structure of T521?
An In-Depth Technical Guide to T521: A Selective Polo-like Kinase 1 (Plk1) Polo-Box Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule inhibitor that demonstrates high selectivity for the Polo-Box Domain (PBD) of Polo-like kinase 1 (Plk1), a critical regulator of mitosis.[1][2] Its targeted mechanism of action, which disrupts the protein-protein interactions essential for Plk1's function in cell division, presents a promising avenue for anticancer therapy.[1][2] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is chemically identified as 5-(ethylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl) oxazole.[1][3] It was identified from a small-molecule compound library through a fluorescence polarization-based high-throughput screening.[1]
| Property | Value | Source |
| IUPAC Name | 5-(ethylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole | [1][3] |
| Molecular Formula | C₁₇H₁₄FNO₅S₂ | [4] |
| Molecular Weight | 395.43 g/mol | [4] |
| SMILES | O=S(C1=C(OC(C2=CC=C(C=C2)F)=N1)S(=O)(CC)=O)(C3=CC=CC=C3)=O | [4] |
| CAS Number | 891020-54-5 | [4] |
| Appearance | White to off-white solid | [4] |
Mechanism of Action
This compound functions as a selective inhibitor of the Plk1 PBD.[1][2] The PBD is crucial for Plk1's subcellular localization and its interaction with substrates, which are essential for the proper execution of mitosis.[1][2][5] this compound disrupts the interaction between Plk1 and its binding partners, such as the mitotic checkpoint protein Bub1.[1][2] This interference with the Plk1-Bub1 interaction leads to a cascade of mitotic defects, including centrosome fragmentation, improper chromosome alignment, and defective spindle assembly.[1][5] Ultimately, treatment with this compound can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.[1][6]
A key feature of this compound's mechanism is its proposed covalent binding to lysine residues within the Plk1 PBD, which results in significant alterations to the secondary structure of the PBD.[1][2] This covalent interaction contributes to its potent and specific inhibitory activity against Plk1, with minimal effect on the PBDs of Plk2 and Plk3.[1][2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
- 1. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Early Biological Activity of T521
This technical guide provides a comprehensive overview of the early research into the biological activity of this compound, a novel small-molecule inhibitor. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the methodologies of pivotal experiments.
Core Mechanism of Action: Selective c-Fos/AP-1 Inhibition
This compound (also known as T-5224) is a non-peptidic, small-molecule inhibitor designed to selectively target the activator protein-1 (AP-1) transcription factor.[1] Specifically, it inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 complex.[1][2] This targeted action prevents the transactivation of numerous genes involved in inflammatory and tissue-degrading processes.[3][4] Unlike broader anti-inflammatory agents, this compound has been shown to be highly selective, not affecting the DNA binding activities of other transcription factors such as NF-κB/p65, C/EBPα, ATF-2, MyoD, and Sp-1.[1]
The primary therapeutic effect of this compound stems from its ability to suppress the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[5] In response to inflammatory stimuli like Interleukin-1 beta (IL-1β), the c-Fos/AP-1 pathway is activated, leading to the transcription of genes for cytokines (e.g., IL-1β, IL-6, TNF-α) and MMPs (e.g., MMP-1, MMP-3, MMP-13) that degrade the extracellular matrix.[1][2] By blocking the binding of c-Fos/AP-1 to the promoter regions of these genes, this compound effectively mitigates the downstream inflammatory cascade and tissue destruction, demonstrating potential in preclinical models of arthritis.[3][5]
Quantitative Biological Activity Data
Early preclinical research has quantified the potency and efficacy of this compound in various in vitro and in vivo models. The data highlights its activity in cell-based assays and its therapeutic effect in animal models of arthritis.
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line | Stimulant | IC50 | Citation |
|---|---|---|---|---|
| MMP-1, MMP-3, IL-6, TNF-α Production | Human Synovial SW982 | IL-1β | ~10 μM | [1] |
| c-Fos/AP-1 DNA Binding | (Not Specified) | (Not Specified) | (Not Specified) |[1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Dosing Regimen | Value | Citation |
|---|---|---|---|
| Pharmacokinetics | |||
| Cmax | (Not Specified) | 0.03 - 0.5 μM | [1] |
| ED50 | (Not Specified) | 1 - 10 mg/kg | [1] |
| Efficacy | |||
| Arthritis Inhibition (at day 50) | 3 mg/kg, p.o., once daily | 64% | [1] |
| Arthritis Inhibition (at day 50) | 30 mg/kg, p.o., once daily | 91% | [1] |
| Joint Destruction | 30 mg/kg, p.o., once daily | Complete Protection |[1] |
Key Experimental Protocols
The biological activity of this compound was characterized through a series of specific in vitro and in vivo experiments. The detailed methodologies for these core assays are provided below.
This experiment was designed to measure the direct inhibitory effect of this compound on the DNA binding capability of AP-1 and other transcription factors.
-
Objective: To determine the selectivity and potency of this compound in inhibiting c-Fos/c-Jun (AP-1) binding to its consensus DNA sequence.
-
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts containing active transcription factors (c-Fos/AP-1, c-Jun/AP-1, ATF-2, C/EBPα, etc.) were prepared from appropriate cell lines.
-
Assay Plate Setup: Multi-well plates pre-coated with consensus double-stranded DNA oligomers for specific transcription factors were used (e.g., TransAM™ kits).
-
Incubation: The prepared nuclear extracts were added to the wells along with various concentrations of this compound. The plates were incubated for 1 hour to allow for transcription factor binding to the immobilized DNA.
-
Detection: Following incubation, the wells were washed to remove unbound proteins. A primary antibody specific to the transcription factor subunit (e.g., anti-c-Fos) was added.
-
Quantification: A secondary antibody conjugated to horseradish peroxidase (HRP) was then added, followed by a colorimetric substrate. The absorbance was read on a spectrophotometer to quantify the amount of bound transcription factor. The inhibitory effect of this compound was calculated by comparing the signal in treated wells to untreated controls.[1]
-
This preclinical model was used to evaluate the therapeutic efficacy of this compound in a setting that mimics human rheumatoid arthritis.
-
Objective: To assess the ability of this compound to prevent or treat arthritis development and joint destruction in vivo.
-
Animal Model: DBA/1J mice are typically used for this model.
-
Methodology:
-
Induction of Arthritis: Arthritis was induced by an initial immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization 21 days later.
-
Treatment Regimen (Prophylactic): For preventative studies, oral administration of this compound (e.g., at 0.3, 1, 3, 30 mg/kg) or vehicle control began on day 21, before the clinical onset of arthritis.[1]
-
Treatment Regimen (Therapeutic): For treatment studies, administration began after the onset of arthritis (e.g., day 27).[5]
-
Clinical Assessment: The severity of arthritis in each paw was monitored and scored regularly (e.g., 3 times per week) based on a scale assessing erythema and swelling.
-
Histological Analysis: At the end of the study (e.g., day 50), joints were harvested, fixed, decalcified, and sectioned. The sections were stained with Safranin O to assess cartilage damage, bone erosion, and inflammation.[1]
-
Biomarker Analysis: Serum and joint tissues were collected to measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and MMPs (MMP-2, MMP-3, MMP-9, MMP-13) via ELISA or other immunoassays.[1]
-
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for the quinazolinone derivative, 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one. The methodologies presented are based on established synthetic routes for analogous compounds, particularly those in the gefitinib family of EGFR inhibitors. This document outlines a plausible multi-step synthesis, including detailed experimental protocols, and discusses relevant purification techniques.
Synthetic Strategy Overview
The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one can be achieved through a convergent synthesis strategy. The core of this approach involves the initial construction of the substituted quinazolinone ring system, followed by the introduction of the N-aryl substituent in the final step. The key intermediate is 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.
The proposed synthetic pathway consists of the following key transformations:
-
Step 1: Synthesis of 6-Hydroxy-7-methoxy-quinazolin-4(3H)-one. This step involves the cyclization of an appropriately substituted anthranilic acid derivative. A common method for this transformation is the Niementowski quinazolinone synthesis.
-
Step 2: Alkylation of the 6-hydroxy group. The hydroxyl group at the 6-position is alkylated with N-(3-chloropropyl)morpholine to introduce the morpholinopropoxy side chain.
-
Step 3: N-Arylation of the quinazolinone core. The final step is the coupling of the quinazolinone intermediate with a derivative of 3-chloro-4-hydroxyphenol to form the N-aryl bond. This can be achieved through methods such as the Ullmann condensation or a Suzuki-Miyaura coupling.
Experimental Workflow for the Synthesis of 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
Caption: A proposed three-step synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Hydroxy-7-methoxy-quinazolin-4(3H)-one
This synthesis is based on the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with formamide.
Protocol:
-
To a round-bottom flask, add 2-amino-5-hydroxy-4-methoxybenzoic acid (1.0 eq) and formamide (10-15 eq).
-
Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-hydroxy-7-methoxy-quinazolin-4(3H)-one as a solid.
Step 2: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
This step involves the Williamson ether synthesis to introduce the morpholinopropoxy side chain.
Protocol:
-
In a round-bottom flask, dissolve 6-hydroxy-7-methoxy-quinazolin-4(3H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add N-(3-chloropropyl)morpholine (1.2-1.5 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
This final step can be achieved via an Ullmann condensation, a copper-catalyzed N-arylation reaction.
Protocol:
-
To a reaction vessel, add 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 eq), 3-chloro-4-iodophenol (1.2 eq), copper(I) iodide (CuI, 0.1-0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous DMF as the solvent.
-
Degas the mixture and then heat it to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble salts and wash the filter cake with DMF.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography followed by recrystallization.
Purification Methods
Purification of the intermediates and the final product is crucial to obtain a compound of high purity suitable for biological and pharmaceutical research.
Column Chromatography
Silica gel column chromatography is the primary method for purifying the crude products from each synthetic step. The choice of eluent system will depend on the polarity of the compound.
-
For Step 2 Intermediate: A gradient of dichloromethane and methanol is often effective.
-
For the Final Product: A gradient of ethyl acetate and hexanes, or dichloromethane and methanol, can be used.
Recrystallization
Recrystallization is employed as a final purification step to obtain a highly crystalline and pure product. The choice of solvent for recrystallization is critical and needs to be determined empirically. Common solvents for quinazolinone derivatives include:
-
Ethanol
-
Methanol
-
Ethyl acetate/Hexane mixtures
-
Isopropanol
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can enhance the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of quinazolinone derivatives, based on literature reports of analogous compounds.[1][2]
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Niementowski Condensation | Formamide | Formamide | 180-190 | 4-6 | 70-85 |
| 2 | Williamson Ether Synthesis | N-(3-chloropropyl)morpholine, K₂CO₃ | DMF | 80-90 | 12-18 | 60-80 |
| 3 | Ullmann Condensation | 3-Chloro-4-iodophenol, CuI, K₂CO₃ | DMF | 120-140 | 24-48 | 40-60 |
Table 2: Purification Parameters
| Compound | Purification Method | Column Chromatography Eluent | Recrystallization Solvent | Typical Purity (%) |
| Intermediate (Step 1) | Filtration & Washing | N/A | Ethanol | >95 |
| Intermediate (Step 2) | Column Chromatography | Dichloromethane/Methanol (gradient) | Ethyl Acetate/Hexanes | >98 |
| Final Product | Column Chromatography & Recrystallization | Dichloromethane/Methanol (gradient) | Isopropanol | >99 |
Signaling Pathway Context
Quinazolinone-based molecules are well-known inhibitors of various protein kinases, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target for many anticancer drugs like gefitinib. The target molecule of this guide shares structural similarities with such EGFR inhibitors. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is often dysregulated in cancer and is a common target for quinazolinone-based therapeutics.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway.
This guide provides a foundational understanding of the synthesis and purification of 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
In-depth Technical Guide on T521: Information Currently Unavailable in Public Domain
Following a comprehensive review of publicly available scientific literature and databases, we have determined that there is currently insufficient data to construct an in-depth technical guide on the pharmacokinetics and pharmacodynamics of the compound T521.
This compound, identified by CAS number 891020-54-5, is commercially available and is described by some chemical suppliers as an inhibitor of E3 ligase with potential applications in cancer and metabolic disease research.[1][2][3] Other sources characterize it as a selective inhibitor of the Polo-like kinase 1 (Plk1) polo-box domain (PBD), noting its lack of inhibitory activity against Plk2 and Plk3.[4][5]
Despite these classifications, a thorough search has revealed a significant absence of published research detailing the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic characteristics, including dose-response relationships and specific mechanisms of action at a molecular level.
One available reference briefly mentions that this compound was found to impede the binding of Plk1 to the spindle assembly checkpoint protein Bub1 in an in-vivo setting and demonstrated suppression of A549 cell growth in xenograft mouse models.[6] However, the detailed experimental protocols and quantitative data from these studies are not provided in the accessible literature.
The creation of a comprehensive technical guide or whitepaper that meets the specified requirements for data presentation, experimental protocols, and detailed visualizations is not feasible at this time due to the lack of foundational scientific data in the public domain. The core information necessary to populate such a document, particularly quantitative pharmacokinetic and pharmacodynamic data, remains unpublished or otherwise inaccessible.
For researchers, scientists, and drug development professionals interested in this compound, this indicates that the compound is at a very early stage of investigation, with its fundamental biological and pharmacological properties yet to be fully characterized and disclosed in peer-reviewed literature. Further research and publication of data are required before a thorough understanding of this compound's profile can be established.
References
Technical Guide: T-5224 Solubility, Stability, and Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties and biological activity of T-5224, a selective inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor. The information compiled herein is intended to support research and development activities by providing key data and detailed experimental methodologies.
Core Data: Solubility and Stability
T-5224 is a small molecule with limited aqueous solubility, a critical consideration for its formulation and delivery. Its stability profile dictates appropriate storage and handling conditions to ensure its integrity for experimental use.
Solubility Data
The solubility of T-5224 in various solvents is summarized in the table below. It is characterized as being sparingly soluble in aqueous buffers and practically insoluble in water and ethanol.[1][2] For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[2]
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥25.88 mg/mL; 100 mg/mL | ~50 mM; ~193 mM | Ultrasonic treatment and freshly opened DMSO are recommended to aid dissolution.[1] |
| Dimethylformamide (DMF) | ~30 mg/mL | ~58 mM | - |
| Ethanol | Insoluble | - | - |
| Water | Insoluble | - | T-5224 is described as a "hardly-soluble medication" in aqueous environments from acidic to neutral pH.[3] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | ~0.64 mM | Aqueous solutions are not recommended for storage for more than one day.[2][4] |
Stability Data
Proper storage is crucial to maintain the biological activity of T-5224. The following table outlines the recommended storage conditions and observed stability.
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Should be stored under an inert gas. |
| Stock Solution in DMSO | -20°C | Several months | - |
| In-use (Room Temperature Shipping) | Room Temperature | Stable | Stability testing has shown that the product can be shipped without cooling measures. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section provides representative protocols for assessing the solubility, stability, and biological activity of T-5224.
Protocol for Aqueous Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of T-5224 in a phosphate-buffered saline (PBS) solution, a commonly used buffer in biological assays.
Materials:
-
T-5224
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of T-5224 (e.g., 5 mg) and add it to a microcentrifuge tube.
-
Add a defined volume of PBS (e.g., 1 mL) to the tube.
-
For a control, prepare a similar sample using only PBS.
-
Place the tubes on an orbital shaker and agitate at room temperature for 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After 24 hours, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification by HPLC:
-
Prepare a standard stock solution of T-5224 in DMSO of a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of DMSO and PBS.
-
Analyze the calibration standards and the supernatant from the saturated solution by HPLC-UV. A hypothetical HPLC method is provided below.
-
HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 292 nm and 332 nm (based on UV maxima)
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of T-5224 in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the aqueous solubility.
-
Protocol for Stability Testing (ICH Guideline Based)
This protocol provides a framework for assessing the stability of T-5224 under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
T-5224
-
Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC-UV system
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve T-5224 in a solution of 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve T-5224 in a solution of 0.1 M NaOH and incubate at 60°C for a specified time.
-
Oxidation: Dissolve T-5224 in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid T-5224 to dry heat (e.g., 80°C) for a specified time.
-
Photostability: Expose solid T-5224 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
At each time point, neutralize the acidic and basic samples, and analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.
-
-
Long-Term and Accelerated Stability Studies:
-
Store aliquots of T-5224 in its intended container closure system under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analyze the samples for appearance, purity (by HPLC), and content of T-5224.
-
Stability-Indicating HPLC Method (Example):
A stability-indicating method is one that can separate the active pharmaceutical ingredient from its degradation products. The HPLC method described in section 2.1 can be adapted and validated for this purpose by demonstrating that the degradation products do not co-elute with the main T-5224 peak.
Protocol for c-Fos/AP-1 Luciferase Reporter Assay
This protocol details a method to quantify the inhibitory effect of T-5224 on AP-1 transcriptional activity using a luciferase reporter assay.
Materials:
-
NIH/3T3 cells (or other suitable cell line)
-
pAP-1-Luc reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene)
-
Control reporter plasmid (e.g., pRL-TK with Renilla luciferase for normalization)
-
Transfection reagent
-
T-5224
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed NIH/3T3 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the pAP-1-Luc reporter plasmid and the pRL-TK control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells overnight.
-
-
Treatment with T-5224 and Stimulation:
-
Prepare serial dilutions of T-5224 in serum-free medium.
-
Replace the culture medium with the medium containing different concentrations of T-5224. Incubate for 1 hour.
-
Stimulate the cells with PMA (e.g., 10 ng/mL) or TNF-α (e.g., 10 ng/mL) to induce AP-1 activity.
-
Incubate for an additional 3-6 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of AP-1 activity for each concentration of T-5224 relative to the stimulated control (cells treated with PMA or TNF-α alone).
-
Determine the IC₅₀ value of T-5224.
-
Protocol for PI3K/AKT Pathway Western Blot Analysis
This protocol describes the use of Western blotting to investigate the effect of T-5224 on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cell line of interest
-
T-5224
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with various concentrations of T-5224 for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Collect the cell lysates and centrifuge to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations: Signaling Pathways and Workflows
Diagrams are provided to visually represent the mechanism of action of T-5224 and the experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
A Technical Guide to the In Vitro Effects of T521, a Selective c-Fos/AP-1 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
T521 is a novel, non-peptidic small molecule engineered to selectively inhibit the transcription factor Activator Protein-1 (AP-1).[1] AP-1 is a critical regulator of gene expression involved in a myriad of cellular processes, including proliferation, inflammation, and matrix degradation. It typically functions as a heterodimer of proteins from the Fos and Jun families, with the c-Fos/c-Jun dimer being a key pathogenic driver in inflammatory diseases and certain cancers. By specifically targeting the DNA binding activity of c-Fos/AP-1, this compound offers a focused therapeutic strategy to modulate downstream pathological events.[1][2][3]
This document provides a comprehensive overview of the reported in vitro effects of this compound on various cell lines, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. The primary focus is on its anti-inflammatory and matrix-preserving effects, particularly in the context of joint diseases like rheumatoid arthritis and osteoarthritis.[4][5]
Core Mechanism of Action: Selective AP-1 Inhibition
This compound's primary mechanism of action is the specific inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer.[2][3] Unlike broader-acting anti-inflammatory agents, this compound does not affect the expression levels of c-Fos family proteins themselves.[1] Instead, it interferes with the binding of the AP-1 complex to its consensus DNA sequences in the promoter regions of target genes. This selectivity has been demonstrated in studies where this compound did not impact the DNA binding activities of other important transcription factors such as NF-κB, Sp-1, C/EBPα, ATF-2, or MyoD.[1] This targeted action effectively blocks the transactivation of a wide array of pro-inflammatory and matrix-degrading genes.
Quantitative In Vitro Efficacy
This compound has demonstrated potent inhibitory effects on the production of key inflammatory mediators and matrix-degrading enzymes in relevant human cell lines. The data highlights its potential to suppress the catabolic processes that drive tissue destruction in joint diseases.
| Cell Line | Stimulus | Target Mediator | Assay Type | Measured Effect | IC50 | Reference |
| Human Synovial SW982 Cells | IL-1β | MMP-1 | Protein Production | Inhibition | ~10 µM | [1] |
| Human Synovial SW982 Cells | IL-1β | MMP-3 | Protein Production | Inhibition | ~10 µM | [1] |
| Human Synovial SW982 Cells | IL-1β | IL-6 | Protein Production | Inhibition | ~10 µM | [1] |
| Human Synovial SW982 Cells | IL-1β | TNF-α | Protein Production | Inhibition | ~10 µM | [1] |
| Human Articular Chondrocytes | IL-1 | MMP-1 | mRNA Expression | Inhibition | Not Specified | [4] |
| Human Articular Chondrocytes | IL-1 | MMP-3 | mRNA Expression | Inhibition | Not Specified | [4] |
| Human Articular Chondrocytes | IL-1 | MMP-13 | mRNA Expression | Inhibition | Not Specified | [4] |
| Human Articular Chondrocytes | IL-1 | IL-1β | mRNA Expression | Inhibition | Not Specified | [4] |
| Human Articular Chondrocytes | IL-1 | IL-6 | mRNA Expression | Inhibition | Not Specified | [4] |
| Human Articular Chondrocytes | IL-1 | TNF-α | mRNA Expression | Inhibition | Not Specified | [4] |
Key Experimental Protocols
Reproducible and robust methodologies are crucial for evaluating the in vitro effects of compounds like this compound. Below are detailed protocols for key assays cited in the literature.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A selective c-Fos/AP-1 inhibitor prevents cartilage destruction and subsequent osteophyte formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
T521 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of Polo-like kinase 1 (Plk1) as the molecular target of the small molecule inhibitor, T521. This document details the experimental methodologies, quantitative data, and the underlying signaling pathways pertinent to the mechanism of action of this compound.
Target Identification: Pinpointing Plk1's Polo-Box Domain
The initial identification of this compound as a potential therapeutic agent stemmed from a high-throughput screening of a small-molecule compound library. The primary assay utilized was a fluorescence polarization (FP) assay designed to identify compounds that could disrupt the protein-protein interactions mediated by the Polo-Box Domain (PBD) of Plk1.
High-Throughput Screening via Fluorescence Polarization
The core principle of this screening method is the detection of changes in the polarization of fluorescently labeled molecules upon binding to a larger protein. In this context, a fluorescently labeled phosphopeptide that mimics a natural binding partner of the Plk1 PBD was used. When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Plk1 PBD, its tumbling is restricted, leading to an increase in fluorescence polarization. Potential inhibitors are identified by their ability to compete with the labeled peptide for binding to the PBD, thus causing a decrease in fluorescence polarization.
This compound was identified from a library of 20,000 compounds as a potent inhibitor of the Plk1 PBD-phosphopeptide interaction.[1]
Target Validation: Confirming Plk1 as the Target of this compound
Following its initial identification, a series of in vitro and in vivo experiments were conducted to validate that the anti-proliferative and cytotoxic effects of this compound are indeed mediated through the inhibition of Plk1.
In Vitro Validation
Specificity and Potency: The inhibitory activity of this compound was quantified using the fluorescence polarization assay. This compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.22 ± 0.13 μM against the Plk1 PBD.[1] Importantly, this compound exhibited high specificity for the Plk1 PBD, showing little to no inhibition of the PBDs of the closely related kinases, Plk2 and Plk3, at concentrations up to 500 μM.[2] This specificity is a critical attribute for a targeted therapeutic, as it minimizes the potential for off-target effects.
To further confirm the inhibitory action of this compound on a different Plk1 PBD-substrate interaction, a competitive ELISA was performed. This assay demonstrated that this compound could inhibit the binding of the Plk1 PBD to GST-Map205PBM, albeit with a higher IC50 of 90 μM, which is attributed to the strong interaction between the PBD and Map205PBM.[1][2]
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Target | Substrate/Binding Partner | IC50 (μM) |
| Fluorescence Polarization | Plk1 PBD | FITC-Poloboxtide | 1.22 ± 0.13 |
| Fluorescence Polarization | Plk2 PBD | FITC-Poloboxtide | > 500 |
| Fluorescence Polarization | Plk3 PBD | FITC-Poloboxtide | > 500 |
| Competitive ELISA | Plk1 PBD | GST-Map205PBM | 90 |
In Vivo and Cellular Validation
Disruption of Plk1-Bub1 Interaction: A key cellular function of Plk1 is its recruitment to kinetochores during mitosis, a process mediated by the interaction of its PBD with the spindle assembly checkpoint protein, Bub1.[1] To investigate if this compound could disrupt this interaction within a cellular context, a co-immunoprecipitation (Co-IP) assay was performed on synchronized HeLa cells. The results showed a dose-dependent decrease in the amount of Plk1 that co-immunoprecipitated with Bub1 in cells treated with this compound, confirming that this compound disrupts the Plk1-Bub1 interaction in vivo.[2]
Induction of Mitotic Defects: The inhibition of Plk1 is known to cause characteristic defects in mitotic progression. Treatment of synchronized HeLa cells with this compound resulted in a range of mitotic abnormalities consistent with Plk1 inhibition, including:
-
Centrosome fragmentation
-
Chromosome misalignment
-
Disorganized spindle assembly[1]
Quantitative analysis of mitotic cells revealed a significant increase in the percentage of cells with lagging chromosomes and multiple centrosomes following treatment with this compound.
Table 2: Effect of this compound on Mitotic Progression in HeLa Cells
| Treatment | Mitotic Phase Distribution (%) | Cells with Lagging Chromosomes (%) | Cells with >2 Centrosomes (%) |
| DMSO | |||
| Prophase | 25 | 0 | 0 |
| Metaphase | 60 | 0 | 0 |
| Anaphase | 10 | 0 | 0 |
| Telophase | 5 | 0 | 0 |
| This compound (5 μM) | |||
| Prophase | 30 | N/A | N/A |
| Metaphase | 45 | 35 | 20 |
| Anaphase | 5 | N/A | N/A |
| Telophase | 2 | N/A | N/A |
Data is approximated from graphical representations in the source literature.
Anti-proliferative Activity: this compound demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, with IC50 values generally ranging from 1 to 5 μM.[1] The compound also inhibited the proliferation of normal human cell lines, indicating a general cytotoxic effect due to the essential role of Plk1 in cell division.[1]
Table 3: Anti-proliferative Activity of this compound in Human Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| A549 | Lung Carcinoma | ~2.5 |
| HeLa | Cervical Carcinoma | ~3.0 |
| MCF-7 | Breast Adenocarcinoma | ~4.0 |
| HCT116 | Colon Carcinoma | ~1.5 |
| U2OS | Osteosarcoma | ~2.0 |
| MRC5 | Normal Lung Fibroblast | ~5.0 |
| HEK-293 | Normal Embryonic Kidney | ~3.0 |
| L02 | Normal Liver | ~10.0 |
IC50 values are approximated from the source literature.
In Vivo Antitumor Activity: The therapeutic potential of this compound was evaluated in a xenograft mouse model using A549 human lung carcinoma cells. This compound was shown to suppress tumor growth in this model, providing evidence of its in vivo efficacy.[3]
Signaling Pathways and Mechanism of Action
Polo-like kinase 1 is a master regulator of mitosis, playing critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4] Its activity is tightly regulated, and its localization to specific subcellular structures is crucial for its function. This localization is primarily mediated by the Polo-Box Domain (PBD), which binds to phosphorylated docking sites on various proteins.
The mechanism of action of this compound is the specific inhibition of the Plk1 PBD. By binding to the PBD, this compound prevents Plk1 from localizing to its sites of action, thereby inhibiting its mitotic functions. A key interaction disrupted by this compound is the binding of the Plk1 PBD to Bub1 at the kinetochores. This interaction is essential for the proper attachment of microtubules to chromosomes and for the satisfaction of the spindle assembly checkpoint.
Caption: Plk1 signaling pathway in mitosis and the inhibitory action of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Inhibitor Screening
This protocol describes a competitive FP assay to screen for and characterize inhibitors of the Plk1 PBD.
Materials:
-
Purified recombinant Plk1 PBD protein
-
FITC-labeled phosphopeptide probe (e.g., FITC-Poloboxtide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well black, flat-bottom plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control.
-
Add a solution of Plk1 PBD to each well to a final concentration of approximately 400 nM.
-
Incubate the plate at room temperature for 1 hour to allow the compound to bind to the PBD.
-
Add the FITC-labeled phosphopeptide probe to each well to a final concentration of approximately 60 nM.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Co-immunoprecipitation (Co-IP) of Plk1 and Bub1
This protocol details the procedure to assess the effect of this compound on the interaction between Plk1 and Bub1 in cultured cells.
Materials:
-
HeLa cells
-
Cell culture medium and reagents
-
This compound and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Bub1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-Plk1 and anti-Bub1 antibodies for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Culture HeLa cells and synchronize them at the G1/S boundary using a double-thymidine block.
-
Release the cells from the block and treat with either DMSO or varying concentrations of this compound for 10 hours.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads, then remove the beads.
-
Incubate the pre-cleared lysates with an anti-Bub1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with cold lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-Plk1 and anti-Bub1 antibodies. A decrease in the Plk1 signal in the this compound-treated samples indicates disruption of the interaction.
Conclusion
The collective evidence from in vitro, cellular, and in vivo studies strongly validates Polo-like kinase 1 as the primary target of the small molecule inhibitor this compound. This compound specifically inhibits the function of the Plk1 Polo-Box Domain, leading to the disruption of essential mitotic processes and subsequent cell death. This targeted mechanism of action, coupled with its demonstrated anti-tumor activity, positions this compound as a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and cancer biology.
References
Methodological & Application
T521: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
T521, also known as T-5224, is a potent and selective small-molecule inhibitor of the activator protein-1 (AP-1) transcription factor. AP-1 is a dimeric complex, typically formed by proteins from the Fos and Jun families (e.g., c-Fos and c-Jun), that plays a critical role in regulating the expression of genes involved in a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. Dysregulation of the AP-1 signaling pathway is implicated in various pathologies such as cancer, arthritis, and other inflammatory diseases.
This compound exerts its inhibitory effect by specifically preventing the DNA binding of the c-Fos/c-Jun heterodimer to its consensus sequence on target gene promoters.[1] This targeted mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of the AP-1 signaling pathway in a laboratory setting. These application notes provide detailed protocols for the use of this compound in common cell-based assays.
Data Presentation
This compound Efficacy and Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines and assays. These values serve as a guide for determining the appropriate concentration range for your experiments.
| Cell Line/Model System | Assay Type | Stimulant | Target Measured | IC50 Value |
| Human Synovial SW982 Cells | Inhibition of Mediator Production | IL-1β | MMP-1, MMP-3, IL-6, TNF-α | ~10 µM |
| Human Chondrocyte SW1353 Cells | Inhibition of Mediator Production | IL-1β | MMP-3, MMP-13 | 10 µM |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Cells (HSC-3-M3) | Invasion Assay | - | Cell Invasion | Dose-dependent inhibition (significant at 80 µM) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Cells (HSC-3-M3) | Migration (Scratch) Assay | - | Cell Migration | Dose-dependent inhibition |
Note: In some cancer cell lines, such as HSC-3-M3 and OSC-19, this compound did not show significant cytotoxic activity or inhibition of proliferation at concentrations up to 80 μM, highlighting its primary role in inhibiting invasion and migration rather than cell viability in this context.[2]
Signaling Pathway
The diagram below illustrates the signaling cascade leading to AP-1 activation and the point of inhibition by this compound. External stimuli such as growth factors, inflammatory cytokines (e.g., TNF-α, IL-1β), or cellular stress activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and JNK. These kinases then phosphorylate and activate c-Fos and c-Jun, leading to the formation of the AP-1 complex. AP-1 translocates to the nucleus and binds to DNA, initiating the transcription of target genes like Matrix Metalloproteinases (MMPs) and pro-inflammatory cytokines. This compound intervenes by preventing this DNA binding.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for obtaining accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 100 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO.[3] For example, for a 100 mM stock solution of this compound (M.W. 517.55 g/mol ), dissolve 51.76 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in solubilization.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[1] When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium.
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine a non-toxic concentration range for subsequent experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
The next day, prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Western Blot Analysis of c-Fos and Downstream Targets
This protocol allows for the qualitative and semi-quantitative analysis of protein expression levels to confirm the effect of this compound on the AP-1 pathway and its downstream targets.
Materials:
-
Cells of interest and appropriate culture dishes
-
This compound stock solution
-
Stimulant (e.g., IL-1β, TNF-α, or PMA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Fos, anti-MMP9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Add the stimulant (e.g., IL-1β at 10 ng/mL) and incubate for the appropriate time to induce target protein expression (e.g., 24 hours for MMPs).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize the data.
AP-1 Reporter Assay (Dual-Luciferase)
This assay directly measures the transcriptional activity of AP-1 and is a key experiment to confirm the inhibitory effect of this compound.
Materials:
-
Cells of interest (e.g., NIH/3T3)
-
AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites driving firefly luciferase expression)
-
Control plasmid with a constitutively expressed Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent
-
This compound stock solution
-
Stimulant (e.g., PMA at 10 ng/mL or TNF-α at 10 ng/mL)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the AP-1 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.
-
Allow the cells to recover and express the reporters for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with PMA or TNF-α for 3-6 hours to activate the AP-1 pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Express the results as a fold change relative to the unstimulated control.
Experimental Workflow Example
The following diagram illustrates a typical workflow for evaluating the effect of this compound on stimulated cells.
References
T521: A Selective c-Fos/AP-1 Inhibitor for Neurological Disorder Studies
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T521 is a potent and selective small-molecule inhibitor of the transcription factor activator protein-1 (AP-1), specifically targeting the DNA binding activity of the c-Fos/c-Jun heterodimer.[1][2] AP-1 is a critical regulator of gene expression involved in a wide array of cellular processes, including inflammation, proliferation, and apoptosis. In the central nervous system (CNS), the c-Fos/AP-1 signaling pathway is increasingly implicated in the pathogenesis of various neurological disorders. Its activation in microglia and neurons can drive the expression of pro-inflammatory cytokines and pro-apoptotic factors, contributing to neuroinflammation and neuronal cell death.[3] Consequently, the inhibition of c-Fos/AP-1 by this compound presents a promising therapeutic strategy for neurological disorders characterized by a significant neuroinflammatory component.
These application notes provide a comprehensive overview of the potential applications of this compound in neurological disorder research, summarizing key quantitative data and providing detailed experimental protocols to facilitate its investigation in preclinical models.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a basis for experimental design.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (MMP-3 production) | 10 µM | Human Chondrocyte SW1353 cells | [4] |
| IC50 (MMP-13 production) | 10 µM | Human Chondrocyte SW1353 cells | [4] |
| IC50 (MMP-1 production) | ~10 µM | Human Synovial SW982 cells | [4] |
| IC50 (IL-6 production) | ~10 µM | Human Synovial SW982 cells | [4] |
| IC50 (TNF-α production) | ~10 µM | Human Synovial SW982 cells | [4] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Mouse (Collagen-Induced Arthritis) | 3 mg/kg, p.o., daily | 64% inhibition of arthritis development | [4] |
| Mouse (Collagen-Induced Arthritis) | 30 mg/kg, p.o., daily | 91% inhibition of arthritis development | [4] |
| Mouse (LPS-induced AKI) | 300 mg/kg, p.o., single dose | Increased survival, decreased pro-inflammatory cytokines | [5][6] |
Table 2: In Vivo Efficacy of this compound in Non-Neurological Models
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of neuroinflammation. This compound inhibits the c-Fos/AP-1 transcription factor, thereby reducing the expression of pro-inflammatory and pro-apoptotic genes in both microglia and neurons.
Experimental Protocols
The following protocols provide a framework for investigating the efficacy of this compound in preclinical models of neurological disorders. While direct studies of this compound in Alzheimer's, Parkinson's, or Huntington's disease models are not yet published, the following protocols for inducing these diseases and assessing outcomes can be adapted for studies with this compound. A protocol for an intracerebral hemorrhage model, where an AP-1 inhibitor has shown efficacy, is also provided.
Experimental Workflow
In Vivo Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
Procedure:
-
Preparation of this compound Solution:
-
Based on in vivo studies in other models, a starting dose of 30 mg/kg can be considered.[4] A higher dose of up to 300 mg/kg has been used in acute models.[5][6]
-
Calculate the required amount of this compound based on the body weight of the animals and the desired dose.
-
Suspend or dissolve this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Administer the this compound solution or vehicle to the mice via oral gavage. The volume of administration should be approximately 5-10 ml/kg body weight.
-
The frequency of administration will depend on the specific disease model and experimental design (e.g., daily for chronic models).
-
Animal Models of Neurological Disorders
a) Alzheimer's Disease Model (Aβ Oligomer Injection) [7][8]
-
Preparation of Aβ Oligomers: Prepare Aβ1-42 oligomers as described in the literature.
-
Surgery: Anesthetize the mice and place them in a stereotaxic frame.
-
Injection: Inject Aβ oligomers (e.g., 5 µL of a 100 µM solution) or vehicle into the lateral ventricles (intracerebroventricularly, ICV).
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.
b) Parkinson's Disease Model (Rotenone-induced) [9]
-
Preparation of Rotenone Solution: Dissolve rotenone in a suitable vehicle (e.g., sunflower oil).
-
Administration: Administer rotenone (e.g., 30 mg/kg) or vehicle to the mice via oral gavage daily for a specified period (e.g., 28 days) to induce dopaminergic neurodegeneration.
c) Huntington's Disease Model (3-Nitropropionic Acid-induced)
-
Preparation of 3-NP Solution: Dissolve 3-Nitropropionic acid (3-NP) in saline.
-
Administration: Administer 3-NP (e.g., 20 mg/kg) or saline to the mice via intraperitoneal (i.p.) injection daily for a specified period (e.g., 7-14 days) to induce striatal lesions.
d) Intracerebral Hemorrhage (ICH) Model (Collagenase-induced) [10]
-
Surgery: Anesthetize the mice and place them in a stereotaxic frame.
-
Collagenase Injection: Inject a small volume of collagenase type VII (e.g., 0.075 U in 0.5 µL of saline) into the striatum to induce hemorrhage.
-
Post-operative Care: Suture the incision and provide post-operative care.
Behavioral Assessment of Neurological Deficits
a) Morris Water Maze (for learning and memory in AD models) [11]
-
Apparatus: A circular pool filled with opaque water with a hidden platform.
-
Procedure: Train the mice to find the hidden platform over several days.
-
Probe Trial: Remove the platform and assess the time spent in the target quadrant.
b) Rotarod Test (for motor coordination in PD and HD models) [12]
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure: Place the mice on the rotating rod and measure the latency to fall.
c) Neurological Deficit Score (for stroke models) [13]
-
Procedure: Score the mice based on a scale that assesses body symmetry, gait, climbing, and circling behavior.
Post-mortem Brain Tissue Analysis
a) Immunohistochemistry (IHC) for Neuroinflammation and Neuronal Loss [1][14][15]
-
Tissue Preparation: Perfuse the mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA and then transfer to a sucrose solution for cryoprotection. Section the brains using a cryostat.
-
Staining:
-
Block the sections with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-NeuN for neurons).
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount the sections with a mounting medium containing DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of positive cells or the fluorescence intensity.
b) ELISA for Pro-inflammatory Cytokines [16][17][18]
-
Brain Homogenate Preparation: Homogenize the brain tissue in a lysis buffer containing protease inhibitors.[19] Centrifuge the homogenate and collect the supernatant.
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions to measure the cytokine concentrations in the brain homogenates.
-
Normalize the cytokine levels to the total protein concentration of the sample.
-
c) Western Blot for AP-1 Pathway Activation [20][21]
-
Protein Extraction: Extract protein from brain tissue using RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated c-Fos, phosphorylated c-Jun, total c-Fos, total c-Jun, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Conclusion
This compound, as a selective inhibitor of the c-Fos/AP-1 signaling pathway, holds significant potential for the study and potential treatment of neurological disorders where neuroinflammation is a key pathological driver. The provided application notes and protocols offer a comprehensive resource for researchers to design and execute preclinical studies to investigate the therapeutic efficacy of this compound in various neurological disease models. Further research is warranted to explore the full potential of this compound in the field of neuroscience.
References
- 1. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Behavioral Tests in Mice < Comparative Pathology Research Core [medicine.yale.edu]
- 5. hellobio.com [hellobio.com]
- 6. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 8. google.com [google.com]
- 9. google.com [google.com]
- 10. Inhibition of activator protein 1 attenuates neuroinflammation and brain injury after experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 13. Frontiers | Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage [frontiersin.org]
- 14. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 15. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 16. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. h-h-c.com [h-h-c.com]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Brain homogenate preparation for cytokine assay. [plos.figshare.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
Preparing Stock Solutions of T521: A Guide for Researchers
Introduction
T521, also known as T-5224, is a potent and selective small molecule inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor. By specifically interfering with the DNA binding activity of the c-Fos/c-Jun heterodimer, this compound blocks the transcriptional activation of various genes involved in cell proliferation, inflammation, and invasion. Its targeted mechanism of action makes it a valuable tool in cancer research, immunology, and drug development for inflammatory diseases. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in relevant in vitro assays.
This compound Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Weight | 517.53 g/mol | --INVALID-LINK-- |
| Formula | C29H27NO8 | --INVALID-LINK-- |
| CAS Number | 530141-72-1 | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (up to 100 mM) | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
Preparing this compound Stock Solutions
Materials
-
This compound (T-5224) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol for 10 mM Stock Solution
-
Weighing: Accurately weigh out 5.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C for 10 minutes can aid dissolution.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for several months.
Experimental Protocols
In Vitro Cell-Based Assays
For most in vitro experiments, the this compound DMSO stock solution is diluted directly into the cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
Workflow for In Vitro Experiments
Caption: General workflow for using this compound in cell-based assays.
AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1 in response to stimuli and the inhibitory effect of this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
AP-1 reporter plasmid (e.g., pAP-1-Luc)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Phorbol 12-myristate 13-acetate (PMA) or other AP-1 activator
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AP-1 reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
Stimulation: After 1 hour of this compound pre-treatment, stimulate the cells with an AP-1 activator (e.g., 50 ng/mL PMA) for 6-16 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
Cell Invasion Assay
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Invasive cancer cell line (e.g., HSC-3-M3)
-
Matrigel-coated invasion chambers (e.g., Boyden chambers)
-
Serum-free and serum-containing culture medium
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Cell Starvation: Culture cancer cells in serum-free medium for 24 hours.
-
Chamber Preparation: Rehydrate the Matrigel-coated invasion chambers.
-
Cell Seeding: Seed the starved cells in the upper chamber in serum-free medium containing different concentrations of this compound.
-
Chemoattractant: Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.
c-Fos/AP-1 Signaling Pathway and this compound Inhibition
The c-Fos/AP-1 signaling pathway is a critical regulator of gene expression in response to a wide array of stimuli, including growth factors, cytokines, and stress. The activation of this pathway culminates in the formation of the AP-1 transcription factor, a heterodimer typically composed of proteins from the Fos and Jun families (e.g., c-Fos and c-Jun). This complex then binds to specific DNA sequences (TPA-responsive elements or TREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound exerts its inhibitory effect by directly interfering with the binding of the c-Fos/c-Jun heterodimer to its DNA consensus sequence. This prevents the transcriptional activation of AP-1 target genes, which include matrix metalloproteinases (MMPs) and pro-inflammatory cytokines, key players in tissue remodeling, inflammation, and cancer progression.
Caption: The c-Fos/AP-1 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of the c-Fos/AP-1 signaling pathway in various biological and pathological processes. The protocols outlined in these application notes provide a foundation for the accurate and effective use of this compound in laboratory settings. Researchers should always refer to the specific product datasheet for the lot of this compound being used and optimize experimental conditions for their particular cell types and assay systems.
Application Notes and Protocols for T521 (Casdatifan/AB521) in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical development of T521, also known as casdatifan and AB521, a potent and selective inhibitor of Hypoxia-Inducible Factor-2α (HIF-2α). The information is intended to guide further research and development of casdatifan as a monotherapy and in combination with other anti-cancer agents for the treatment of clear cell renal cell carcinoma (ccRCC) and other solid tumors.
Introduction
Casdatifan (AB521) is an orally bioavailable small molecule that allosterically inhibits the HIF-2α transcription factor.[1] In many cancers, including the majority of ccRCC cases, mutations in the von Hippel-Lindau (VHL) gene lead to the constitutive activation of HIF-2α, even in the presence of normal oxygen levels.[1] This drives the expression of numerous genes involved in tumor growth, proliferation, angiogenesis, and metastasis.[2][3] By targeting HIF-2α, casdatifan aims to counteract these oncogenic processes.[3] Preclinical and clinical studies are currently evaluating the safety and efficacy of casdatifan, both as a single agent and in combination with other therapies, to enhance its anti-tumor activity.[1][4]
Mechanism of Action: The HIF-2α Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL protein targets the alpha subunit of HIFs for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions or in cells with VHL mutations, HIF-α subunits are stabilized, translocate to the nucleus, and dimerize with HIF-β (also known as ARNT). This HIF-1α/β or HIF-2α/β complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. Casdatifan selectively binds to a pocket in the PAS-B domain of HIF-2α, preventing its dimerization with HIF-β and thereby inhibiting the transcription of its target genes.[1]
References
- 1. Casdatifan (AB521) is a novel and potent allosteric small molecule inhibitor of protumourigenic HIF-2α dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arcus Biosciences - Arcus Biosciences Presents New Data for its HIF-2a Inhibitor Casdatifan and Discloses First Inflammation Programs at Investor Event [investors.arcusbio.com]
- 3. Arcus Biosciences - New Data Demonstrated Best-in-Class Potential for Casdatifan, a HIF-2a Inhibitor, in Patients with Metastatic Kidney Cancer [investors.arcusbio.com]
- 4. Arcus Biosciences - First Clinical Data for Arcus Biosciences’ HIF-2a Inhibitor, Casdatifan, Showed Promising Clinical Activity and Tumor Shrinkage in Patients with Metastatic Kidney Cancer [investors.arcusbio.com]
Unraveling the Cellular Impact of T521: Application Notes and Protocols for Flow Cytometry Analysis
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of cellular research and drug development, understanding the precise effects of novel therapeutic compounds is paramount. T521 has emerged as a compound of significant interest, demonstrating potential in modulating key cellular processes. This document provides detailed application notes and protocols for the analysis of this compound's effects using flow cytometry, a powerful technique for single-cell analysis. These guidelines are intended for researchers, scientists, and drug development professionals to facilitate standardized and reproducible assessment of this compound's mechanism of action and cellular impact.
Introduction to this compound
While the specific molecular identity and primary target of "this compound" are not broadly disclosed in publicly available research, it is being investigated in various research contexts, including oncology and immunology. The protocols outlined herein are designed to be adaptable for the investigation of this compound's effects on a variety of cell types and biological pathways.
Core Applications for Flow Cytometry in this compound Research
Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. Key applications include:
-
Immunophenotyping: Characterizing changes in the proportions of different immune cell subsets.
-
Cell Cycle Analysis: Determining the effect of this compound on cell proliferation and division.
-
Apoptosis Assays: Quantifying the induction of programmed cell death.
-
Intracellular Signaling: Measuring the activation state of key signaling proteins.
-
Cytokine Profiling: Detecting the production of intracellular and secreted cytokines.
Experimental Protocols
General Protocol for Cell Surface Staining for Immunophenotyping
This protocol is designed for the analysis of immune cell populations in response to this compound treatment.
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells (PBMCs), splenocytes, or cultured cell lines)
-
This compound (at desired concentrations)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers of interest
-
Fc receptor blocking solution (e.g., anti-CD16/32 for mouse cells, or Human TruStain FcX™ for human cells)
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Cell Preparation and this compound Treatment:
-
Prepare a single-cell suspension of your cells of interest.
-
Plate the cells at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and transfer them to 5 mL polystyrene tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add Fc receptor blocking solution according to the manufacturer's instructions and incubate for 10 minutes at 4°C.
-
-
Surface Marker Staining:
-
Without washing, add the predetermined optimal concentration of fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Viability Staining:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer.
-
If using a non-fixable viability dye, add it to the cells just before analysis according to the manufacturer's protocol.
-
-
Data Acquisition:
-
Acquire events on a flow cytometer. Ensure appropriate compensation controls are run for multicolor experiments.
-
Protocol for Intracellular Cytokine Staining
This protocol allows for the measurement of cytokine production within individual cells following this compound treatment.
Materials:
-
All materials from the General Protocol for Cell Surface Staining
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines
Procedure:
-
Cell Treatment and Stimulation:
-
Follow steps 1.1 and 1.2 from the General Protocol.
-
During the last 4-6 hours of this compound treatment, add a protein transport inhibitor to the culture medium to allow for intracellular cytokine accumulation.
-
-
Surface Staining:
-
Follow steps 2-4 from the General Protocol for Cell Surface Staining.
-
-
Fixation and Permeabilization:
-
After the final wash of the surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Intracellular Staining:
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes and Data Acquisition:
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer for analysis.
-
Acquire events on a flow cytometer.
-
Data Presentation
The following tables are templates for summarizing quantitative data from flow cytometry experiments with this compound.
Table 1: Effect of this compound on Immune Cell Population Frequencies
| Treatment Group | Concentration (µM) | % CD4+ T Cells (of total lymphocytes) | % CD8+ T Cells (of total lymphocytes) | % B Cells (of total lymphocytes) | % NK Cells (of total lymphocytes) |
| Vehicle Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 50 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: this compound-Induced Changes in Apoptosis of Cancer Cell Line X
| Treatment Group | Concentration (µM) | % Early Apoptotic (Annexin V+/7-AAD-) | % Late Apoptotic (Annexin V+/7-AAD+) | % Viable (Annexin V-/7-AAD-) |
| Vehicle Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 25 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 100 | Mean ± SD | Mean ± SD | Mean ± SD |
Visualizing Cellular Pathways and Workflows
Signaling Pathway Potentially Modulated by this compound
The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, leading to downstream cellular effects that can be measured by flow cytometry.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for analyzing the effects of this compound using flow cytometry.
Caption: General workflow for this compound analysis by flow cytometry.
Disclaimer: The information provided in these application notes and protocols is intended for research use only and is not for use in diagnostic procedures. Researchers should optimize these protocols for their specific cell types and experimental conditions. The hypothetical signaling pathway is for illustrative purposes and may not represent the actual mechanism of action of this compound.
Troubleshooting & Optimization
T521 not dissolving common issues
Technical Support Center: T521
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the dissolution of this compound.
Issue 1: this compound is not dissolving in my chosen solvent.
-
Question: I am trying to dissolve this compound in an aqueous buffer (e.g., PBS), but it remains as a precipitate. What should I do?
-
Answer: this compound has low solubility in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your experimental setup is compatible with your cells or assay system and below any toxic threshold (typically <0.5% for DMSO).
Issue 2: After initial dissolution in an organic solvent, this compound precipitates when diluted into my aqueous buffer.
-
Question: My this compound dissolved perfectly in DMSO, but when I added it to my cell culture media, it immediately crashed out of solution. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try testing a lower final concentration.
-
Increase Mixing: When diluting the stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent can help to increase the aqueous solubility of this compound. It is crucial to test the compatibility of these additives with your specific experimental system.
-
Warm the Aqueous Medium: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is not detrimental to the stability of this compound or other components in your medium.
-
Issue 3: The dissolution of this compound is very slow.
-
Question: It is taking an excessively long time for this compound to dissolve in my chosen organic solvent. How can I speed up the process?
-
Answer: To expedite the dissolution of this compound in an organic solvent, you can employ the following techniques:
-
Sonication: Place the vial in a sonicator bath for short intervals (e.g., 5-10 minutes). This uses ultrasonic waves to break up particles and increase the surface area available for solvation.
-
Gentle Heating: Warm the solution gently (e.g., to 30-40°C). Be cautious and ensure that this compound is stable at the temperature you choose.
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
-
A1: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is generally soluble in DMSO at concentrations up to 100 mM. For experiments where DMSO is not suitable, ethanol or dimethylformamide (DMF) can be considered as alternatives.
Q2: How should I store my this compound stock solution?
-
A2: this compound stock solutions should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Q3: Is this compound stable in aqueous solutions?
-
A3: The stability of this compound in aqueous solutions can be pH-dependent and may decrease over time. It is recommended to prepare fresh dilutions of this compound in your aqueous experimental medium from your frozen organic stock on the day of the experiment. Do not store this compound in aqueous buffers for extended periods.
Q4: Can I filter my this compound solution?
-
A4: Yes, after dissolving this compound in an appropriate solvent, it is good practice to sterile filter the solution using a 0.22 µm syringe filter, especially if it will be used in cell culture experiments. Ensure the filter membrane is compatible with the solvent used (e.g., PTFE for organic solvents).
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Notes |
| DMSO | > 50 | > 75 | Recommended for stock solutions. |
| Ethanol | ~25 | ~40 | Alternative for stock solutions. |
| DMF | > 50 | > 75 | Alternative for stock solutions. |
| PBS (pH 7.4) | < 0.1 | < 0.1 | Not recommended for initial dissolution. |
| Water | < 0.01 | < 0.01 | Insoluble. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, if the molecular weight of this compound is 500 g/mol , you would weigh 5 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial for 5-10 minutes or warm it gently to 37°C until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Hypothetical Signaling Pathway Inhibition by this compound
The following diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a specific kinase (e.g., Kinase A) in a cellular signaling pathway.
Caption: this compound as a hypothetical inhibitor of Kinase A.
Technical Support Center: Optimizing T521 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of T521 (also known as T-5224), a selective c-Fos/AP-1 inhibitor, for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as T-5224, is a small molecule inhibitor that specifically targets the c-Fos/AP-1 transcription factor. It functions by inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer, which in turn downregulates the expression of AP-1 target genes involved in cellular processes such as proliferation, invasion, and inflammation.[1][2]
Q2: What is the typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Generally, concentrations ranging from 1 µM to 80 µM have been reported to be effective in various cancer cell lines for inhibiting invasion, migration, and gene expression.[3] For effects on cell proliferation, the required concentrations can differ. For instance, in BT549 and Hs578T triple-negative breast cancer cell lines, concentrations of 15 µM and 40 µM, respectively, were found to inhibit proliferation.
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have low cytotoxicity in several cancer cell lines, such as HSC-3-M3 and OSC-19, even at concentrations up to 80 µM where it effectively inhibits invasion and migration.[3] However, at higher concentrations, it can impact cell viability in other cell lines like GT1-1 and GH3. It is crucial to determine the cytotoxic concentration for your specific cell line using a cell viability assay.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). This stock solution can then be stored at -20°C. For cell culture experiments, the stock solution should be further diluted in the appropriate culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be insufficient to inhibit AP-1 activity in your specific cell line. - Incorrect experimental endpoint: The chosen readout may not be regulated by AP-1 in your experimental model. - Compound degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. | - Perform a dose-response experiment with a wider range of concentrations. - Confirm that your target gene or process is indeed regulated by AP-1 in your cell line through literature search or preliminary experiments (e.g., using a known AP-1 activator). - Prepare a fresh stock solution of this compound and store it properly. |
| High cell death/cytotoxicity | - Concentration too high: The concentration of this compound may be above the cytotoxic threshold for your cell line. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | - Determine the IC50 value for cytotoxicity using a cell viability assay and use concentrations below this value for your experiments. - Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1% DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Inconsistent results | - Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting experimental reproducibility. - Cell density: The initial seeding density of cells can influence their response to treatment. - Variability in treatment time: Inconsistent incubation times with this compound can lead to variable results. | - Use cells within a consistent and low passage number range for all experiments. - Optimize and maintain a consistent cell seeding density for all experiments. - Ensure precise and consistent timing for this compound treatment across all replicates and experiments. |
| Precipitation of this compound in culture medium | - Low solubility: this compound may have limited solubility in aqueous solutions at higher concentrations. | - Prepare the final dilutions of this compound in pre-warmed culture medium and mix thoroughly. - Visually inspect the medium for any signs of precipitation before adding it to the cells. - If precipitation persists, consider using a lower concentration or a different solvent system (with appropriate controls). |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Effect | Reference |
| HSC-3-M3 | Head and Neck Squamous Cell Carcinoma | 40 - 80 µM | Inhibition of invasion and migration | [3] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 40 - 80 µM | Inhibition of migration | [3] |
| BT549 | Triple-Negative Breast Cancer | 15 µM | Inhibition of proliferation | |
| Hs578T | Triple-Negative Breast Cancer | 40 µM | Inhibition of proliferation | |
| GT1-1 | Pituitary Adenoma | > 10 µM | Decreased cell viability | |
| GH3 | Pituitary Adenoma | > 10 µM | Decreased cell viability |
Table 2: IC50 Values of this compound for Inhibition of AP-1 Mediated Effects
| Cell Line | Assay | IC50 Value | Reference |
| SW982 (human synovial cells) | IL-1β-induced MMP-1, MMP-3, IL-6, TNF-α production | ~10 µM | [1] |
| SW1353 (human chondrocyte) | IL-1β-induced MMP-3, MMP-13 production | ~10 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of this compound in a specific cell line.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of c-Fos, c-Jun, and phosphorylated downstream targets.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Fos, c-Jun, phospho-c-Jun, or other relevant targets overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin or GAPDH.
Quantitative Real-Time PCR (qPCR)
Objective: To measure the effect of this compound on the mRNA expression of AP-1 target genes (e.g., MMPs, cytokines).
Methodology:
-
Seed and treat cells with this compound as described for the Western blot protocol.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes (e.g., MMP3, MMP9, IL6) and a housekeeping gene (e.g., GAPDH, ACTB).
-
The qPCR cycling conditions should be optimized based on the primers and qPCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
Caption: this compound inhibits the c-Fos/AP-1 signaling pathway.
Caption: Experimental workflow for this compound concentration optimization.
References
Technical Support Center: Troubleshooting T521 Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the hypothetical AP-1 inhibitor, T521, in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of the Activator Protein-1 (AP-1) signaling pathway. It functions by preventing the dimerization of the c-Fos and c-Jun proteins, which is a critical step for AP-1 to bind to DNA and regulate gene transcription. By inhibiting AP-1, this compound can modulate cellular processes such as proliferation, inflammation, and apoptosis.
2. What are the common causes of this compound-induced toxicity in cell culture?
This compound-induced toxicity can manifest as decreased cell viability, morphological changes, or complete cell death. The most common causes include:
-
High Concentrations: Exceeding the optimal concentration range for a specific cell line can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound due to differences in their genetic makeup and signaling pathways.
-
Prolonged Exposure: Continuous exposure to this compound can lead to cumulative toxic effects.
3. How can I determine the optimal concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. This typically involves treating cells with a range of this compound concentrations and assessing cell viability after a defined incubation period.
Troubleshooting Guides
Issue 1: High Cell Death Observed After this compound Treatment
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration. Start with a broad range of concentrations and narrow it down based on the results. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability. |
| Cell line is highly sensitive to AP-1 inhibition. | Consider using a lower concentration of this compound and/or a shorter exposure time. If the sensitivity is still too high, exploring alternative inhibitors with a different mechanism of action might be necessary. |
| Incorrect assessment of cell viability. | Use multiple methods to assess cell viability. For example, combine a metabolic assay (e.g., MTT, PrestoBlue) with a dye exclusion assay (e.g., Trypan Blue) or a fluorescence-based live/dead staining.[1][2][3][4][5] |
Quantitative Data Summary: Example Dose-Response Study
The following table summarizes example data from a dose-response experiment on two different cell lines to determine the optimal this compound concentration.
| This compound Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | 98 | 95 |
| 1 | 95 | 85 |
| 5 | 70 | 50 |
| 10 | 50 | 20 |
| 20 | 25 | 5 |
Based on this data, a working concentration of 1-5 µM might be suitable for Cell Line A, while for the more sensitive Cell Line B, a concentration below 1 µM should be considered.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for a given cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, an AP-1 inhibitor.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for high cell death with this compound.
References
Technical Support Center: T521 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of T521, a selective inhibitor of the c-Fos/AP-1 transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the c-Fos/activator protein-1 (AP-1) transcription factor complex.[1][2] It functions by interfering with the DNA binding of the c-Fos/c-Jun heterodimer, which is a key component of the AP-1 complex. By inhibiting AP-1, this compound blocks the transcriptional activation of various downstream target genes involved in inflammation and tissue degradation, including proinflammatory cytokines and matrix metalloproteinases (MMPs).[2]
Q2: In which in vivo models has this compound shown efficacy?
This compound has demonstrated therapeutic potential in preclinical models of inflammatory diseases. Notably, it has been shown to be effective in a mouse model of collagen-induced arthritis (CIA), which is a widely used model for rheumatoid arthritis.[2][3][4] It has also been shown to improve survival in a mouse model of sepsis-induced acute kidney injury by inhibiting the inflammatory response.[1]
Q3: What is the typical administration route for this compound in vivo?
In preclinical studies, this compound is often administered orally (p.o.) via gavage.[5][6] Intravenous (i.v.) and intraperitoneal (i.p.) injections are also potential routes of administration, depending on the experimental design and desired pharmacokinetic profile.[5] The choice of administration route can significantly impact the bioavailability and efficacy of the compound.
Troubleshooting Guide
Issue 1: Low or Variable Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Possible Causes and Solutions:
-
Suboptimal Dosage: The dose of this compound may be insufficient to achieve a therapeutic concentration in the target tissue.
-
Recommendation: Perform a dose-response study to determine the optimal dosage. Based on available literature, dosages can range, so it is crucial to titrate for your specific model and disease severity.
-
-
Inadequate Formulation and/or Bioavailability: this compound may have poor solubility, leading to low absorption and bioavailability when administered orally.[6]
-
Timing of Administration: The timing of this compound administration relative to disease induction and progression is critical.
-
Recommendation: In the CIA model, treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).[2] The timing should align with your research question. For therapeutic intervention, it is important to have a consistent and quantifiable measure of disease onset.
-
-
Improper Disease Induction: The severity of arthritis in the CIA model can be variable. If the disease is too severe, the therapeutic effect of this compound may be masked.
-
Recommendation: Ensure a standardized and reproducible protocol for CIA induction. Monitor disease progression closely using a clinical scoring system and consider including a positive control group (e.g., treatment with a known anti-arthritic agent) to validate the model.[3]
-
Issue 2: High Toxicity or Adverse Effects Observed in Treated Animals
Possible Causes and Solutions:
-
Off-Target Effects: Although this compound is a selective inhibitor, high concentrations may lead to off-target effects.
-
Recommendation: Conduct a maximum tolerated dose (MTD) study to identify a dose that is both efficacious and well-tolerated.[7] Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, and organ damage (histopathology).
-
-
Vehicle Toxicity: The vehicle used to formulate this compound may be causing toxicity.
-
Recommendation: Include a vehicle-only control group in your experiments to assess any potential toxicity of the formulation itself.
-
-
Metabolite-Induced Toxicity: The in vivo metabolism of this compound could produce toxic metabolites.
-
Recommendation: If toxicity is observed at therapeutic doses, consider conducting metabolic profiling studies to identify and assess the toxicity of major metabolites.
-
Data Presentation
Table 1: Factors to Consider for Optimizing this compound In Vivo Efficacy
| Parameter | Key Considerations | Recommendations |
| Dosage | Dose-dependent efficacy and toxicity. | Perform a dose-ranging study to identify the optimal therapeutic window. |
| Formulation | Solubility and stability of this compound. | Use appropriate solubilizing agents (e.g., DMSO, Tween 80). Prepare fresh formulations regularly. |
| Route of Administration | Bioavailability and desired pharmacokinetic profile. | Oral gavage is common. Consider i.p. or i.v. for direct systemic delivery. |
| Timing of Treatment | Prophylactic vs. therapeutic intervention. | Align treatment initiation with the specific aims of the study. |
| Animal Model | Strain, age, and sex of the animals. | Use appropriate and well-characterized animal models (e.g., DBA/1 mice for CIA). |
| Efficacy Readouts | Clinical scores, histology, biomarkers. | Use a combination of quantitative and qualitative measures to assess efficacy.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile phosphate-buffered saline (PBS) or water
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle solution. For a final concentration of 5% DMSO and 10% Tween 80, mix the appropriate volumes of DMSO, Tween 80, and PBS/water.
-
Add the this compound stock solution to the vehicle solution dropwise while vortexing to ensure proper mixing and prevent precipitation.
-
The final formulation should be a clear solution. Prepare fresh daily before administration.
-
Protocol 2: Collagen-Induced Arthritis (CIA) Model and this compound Treatment
-
Animal Model:
-
DBA/1 mice, 8-10 weeks old, male.
-
-
Induction of Arthritis:
-
Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Day 21: Boost the immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
This compound Treatment (Therapeutic Model):
-
Monitor mice daily for the onset of arthritis starting from day 21. Use a clinical scoring system (e.g., 0-4 scale for each paw).
-
Once a mouse reaches a predetermined clinical score (e.g., >1 in at least one paw), randomize it into a treatment group.
-
Administer this compound (or vehicle) orally once daily at the predetermined optimal dose.
-
-
Efficacy Assessment:
-
Monitor clinical scores and body weight daily.
-
At the end of the study (e.g., day 42), collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
-
Collect serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Visualizations
Caption: this compound inhibits the DNA binding of the c-Fos/c-Jun heterodimer (AP-1).
Caption: A typical experimental workflow for evaluating this compound efficacy in a CIA mouse model.
Caption: A logical troubleshooting workflow for addressing low in vivo efficacy of this compound.
References
- 1. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In‐vivo quantitative assessment of the therapeutic response in a mouse model of collagen‐induced arthritis using 18F‐fluorodeoxyglucose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic studies in mice of two new thioxanthenones (183577 and 232759) that showed preferential solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: T521 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with T521, a selective inhibitor of the C/EBP homologous protein (CHOP) signaling pathway.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in cell viability assay results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for dispensing cells. A titration of cell densities is recommended for optimal results.[1] |
| This compound precipitation due to poor solubility. | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells. | |
| Edge effects in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.[1] | |
| Unexpected cell toxicity in negative controls | High concentration of solvent (e.g., DMSO). | Prepare a vehicle control with the same final concentration of the solvent as the this compound-treated wells. The final DMSO concentration should ideally be below 0.1%. |
| Contamination of cell culture. | Regularly test cell lines for mycoplasma contamination. Practice sterile techniques throughout the experimental workflow. | |
| This compound shows reduced or no inhibitory effect | Improper storage of this compound. | Store this compound as recommended on the datasheet, protected from light and moisture. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Incorrect dosage or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. | |
| Cell line resistance. | Consider the expression levels of CHOP and related pathway components in your cell line. Some cell lines may have intrinsic or acquired resistance mechanisms. | |
| Off-target effects observed | This compound concentration is too high. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.[2] |
| Non-specific binding. | Consider using a structurally unrelated CHOP inhibitor as a control to confirm that the observed phenotype is due to the specific inhibition of CHOP. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inhibitor of the C/EBP homologous protein (CHOP), a key transcription factor involved in endoplasmic reticulum (ER) stress-induced apoptosis. By inhibiting CHOP, this compound can help to mitigate the pro-apoptotic signals that are activated during the unfolded protein response (UPR).
What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.
What are the potential off-target effects of this compound?
While this compound is designed to be a selective CHOP inhibitor, like all small molecule inhibitors, it has the potential for off-target effects, especially at higher concentrations.[2][3] These can arise from the drug binding to other proteins with similar structural features.[3] It is crucial to perform dose-response experiments and include appropriate controls to validate the specificity of the observed effects.
How can I confirm that this compound is inhibiting the CHOP pathway in my experiment?
To confirm the on-target activity of this compound, you can measure the expression of downstream targets of CHOP, such as GADD34 and ERO1α, via qPCR or Western blot. A reduction in the expression of these target genes in the presence of an ER stress inducer (like tunicamycin or thapsigargin) would indicate successful inhibition of the CHOP pathway.
Quantitative Data Summary
| Parameter | Value | Notes |
| IC50 (in vitro) | 50 - 200 nM | Varies depending on the cell line and assay conditions. |
| Recommended in vitro concentration range | 100 nM - 1 µM | For initial screening and dose-response studies. |
| Solubility in DMSO | ≥ 50 mM | |
| Solubility in aqueous buffer (pH 7.2) | < 10 µM | |
| Stability in culture medium (37°C) | Half-life > 24 hours |
Experimental Protocols
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to mix and dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol: In Vitro T-Cell Activation Assay
-
Plate Coating:
-
Dilute anti-CD3 antibody in sterile PBS to the desired concentration (e.g., 1-10 µg/mL).
-
Add 50 µL of the antibody solution to the wells of a 96-well plate. For unstimulated controls, add 50 µL of sterile PBS.[1]
-
Incubate the plate at 37°C for 2 hours or overnight at 4°C.[1]
-
Before adding cells, wash the wells twice with 200 µL of sterile PBS.[1]
-
-
Cell Preparation and Treatment:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Resuspend the cells at 1-2 x 10^6 cells/mL in complete RPMI medium.[1]
-
Add this compound or vehicle control to the cell suspension at the desired concentrations.
-
-
T-Cell Stimulation:
-
Assessment of Activation:
-
Activation can be assessed by measuring cytokine production (e.g., IL-2, IFN-γ) from the culture supernatant using ELISA, or by measuring T-cell proliferation using assays like CFSE dilution or a CellTiter-Glo® luminescent cell viability assay.[4]
-
Visualizations
Caption: this compound inhibits the CHOP-mediated apoptotic pathway during ER stress.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
Technical Support Center: T521 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of T521 during storage. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound, a monoclonal antibody, is susceptible to several degradation pathways during storage, which can impact its efficacy and safety. The primary causes include:
-
Aggregation: The formation of dimers and higher-order aggregates is a common issue, often triggered by thermal stress, agitation, or exposure to interfaces (e.g., air-water). Aggregation can lead to loss of biological activity and may induce an immunogenic response.
-
Deamidation: This is a chemical modification that involves the hydrolysis of the side chain amide group of asparagine or glutamine residues, resulting in the formation of aspartic or isoaspartic acid. This can alter the protein's structure and function. Deamidation is highly dependent on pH and temperature.
-
Oxidation: Methionine and tryptophan residues are particularly susceptible to oxidation by reactive oxygen species. This can be initiated by exposure to light, trace metals, or peroxides present in some excipients. Oxidation can lead to a loss of biological activity.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles, as this can lead to aggregation. For long-term storage, lyophilized this compound can be stored at -20°C or below.
-
pH: The formulation buffer should maintain a pH between 5.0 and 6.0, which is the optimal range for this compound stability, minimizing both deamidation and aggregation.
-
Light: Protect from light to prevent photo-oxidation. Store vials in their original packaging until use.
Q3: I observed precipitation in my this compound sample after thawing. What could be the cause and how can I prevent it?
A3: Precipitation upon thawing is likely due to aggregation caused by the freeze-thaw process. The formation of ice crystals can create stress on the protein structure, leading to unfolding and subsequent aggregation. To prevent this:
-
Controlled Freezing and Thawing: Freeze and thaw samples at a controlled rate. Flash-freezing in liquid nitrogen followed by rapid thawing in a 37°C water bath can sometimes minimize aggregation.
-
Use of Cryoprotectants: For long-term frozen storage, consider formulating this compound with cryoprotectants like trehalose or sucrose to protect the protein during freezing.
-
Minimize Freeze-Thaw Cycles: Aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How can I prevent aggregation of this compound during routine handling and experiments?
A4: To prevent aggregation during handling:
-
Gentle Mixing: Avoid vigorous vortexing or shaking. Mix gently by inversion or slow pipetting.
-
Use of Surfactants: The this compound formulation contains Polysorbate 80, a non-ionic surfactant that minimizes aggregation at air-water interfaces. Ensure that any buffers you use for dilution are compatible and, if necessary, also contain a low concentration of a suitable surfactant.
-
Avoid High Temperatures: Do not expose this compound to elevated temperatures for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Aggregation, deamidation, or oxidation. | Analyze the sample for aggregates (SEC), charge variants (IEX), and oxidation (Peptide Mapping). Review storage conditions and handling procedures. |
| Increased acidity of the sample (lower pH) | Deamidation of asparagine residues. | Confirm the pH of your sample. If a significant drop is observed, analyze for deamidation using IEX or peptide mapping. Ensure the formulation buffer has sufficient buffering capacity. |
| Visible particles or cloudiness | Aggregation or precipitation. | Do not use the sample. Analyze a separate vial for aggregates using SEC. Review freeze-thaw procedures and consider the use of cryoprotectants. |
| Discoloration of the sample | Oxidation of tryptophan residues. | Protect the sample from light. Analyze for oxidation using peptide mapping and UV-Vis spectroscopy. |
Quantitative Data on this compound Degradation
The following tables summarize the impact of various factors on the stability of this compound. This data is based on forced degradation studies and long-term stability assessments.
Table 1: Effect of Temperature on this compound Aggregation (4 weeks of storage)
| Temperature | % Monomer | % Aggregate |
| 2-8°C | 99.5 | 0.5 |
| 25°C | 97.2 | 2.8 |
| 40°C | 92.1 | 7.9 |
Table 2: Effect of pH on this compound Deamidation (at 40°C for 2 weeks)
| pH | % Deamidation (Asn residue X) |
| 5.0 | 2.1 |
| 6.0 | 5.5 |
| 7.0 | 15.8 |
| 8.0 | 35.2 |
Table 3: Effect of Polysorbate 80 on this compound Aggregation (Thermal Stress at 40°C for 4 weeks)
| Polysorbate 80 Concentration (%) | % Monomer |
| 0.00 | 88.5 |
| 0.01 | 94.2 |
| 0.02 | 96.8 |
| 0.04 | 97.1 |
Table 4: Effect of Trehalose on the Stability of Lyophilized this compound (Stored at 40°C for 6 months)
| Trehalose Concentration (%) | % Monomer after Reconstitution |
| 0 | 90.3 |
| 2 | 95.1 |
| 5 | 98.2 |
| 10 | 98.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.[3][4]
-
Sample Preparation: Prepare aliquots of this compound at a concentration of 10 mg/mL in its formulation buffer.
-
Stress Conditions:
-
Thermal Stress: Incubate samples at 40°C and 50°C for 1, 2, and 4 weeks.
-
Acid/Base Stress: Adjust the pH of the samples to 3.5 with 0.1 M HCl and to 8.5 with 0.1 M NaOH. Incubate at 4°C for 1, 2, and 4 weeks. Neutralize the samples back to the original formulation pH before analysis.
-
Oxidative Stress: Add hydrogen peroxide to the samples to final concentrations of 0.01%, 0.1%, and 1%. Incubate at room temperature for 24 hours, protected from light.
-
Photo-Stress: Expose samples to light at an intensity of 1.2 million lux hours and 200 W·h/m² of UV-A light, as per ICH Q1B guidelines.
-
Mechanical Stress: Agitate samples on an orbital shaker at 200 rpm for 24 and 48 hours at room temperature.
-
-
Analysis: Analyze the stressed samples and unstressed controls using the following methods:
-
Size Exclusion Chromatography (SEC) to quantify aggregates.
-
Ion-Exchange Chromatography (IEX) to analyze charge variants (deamidation, etc.).
-
Peptide Mapping by LC-MS to identify specific sites of modification.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This method is used to separate and quantify aggregates of this compound.[5][6][7]
-
Chromatography System: An HPLC or UHPLC system with a UV detector.
-
Column: A suitable SEC column for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute this compound samples to 1 mg/mL with the mobile phase.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peak areas for the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Protocol 3: Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
This method separates this compound into its charge variants, which can arise from deamidation, isomerization, and other modifications.[8][9][10]
-
Chromatography System: An HPLC or UHPLC system with a UV detector.
-
Column: A weak cation exchange (WCX) column (e.g., ProPac WCX-10).
-
Mobile Phase A: 20 mM sodium phosphate, pH 6.0.
-
Mobile Phase B: 20 mM sodium phosphate, 500 mM NaCl, pH 6.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute this compound samples to 2 mg/mL with Mobile Phase A.
-
Injection Volume: 10 µL.
-
Data Analysis: Identify and quantify the acidic, main, and basic peaks. Changes in the acidic peak region often correspond to deamidation.
Protocol 4: Peptide Mapping for Site-Specific Modification Analysis
This protocol is used to identify the specific amino acid residues that have undergone modification.[11][12]
-
Denaturation, Reduction, and Alkylation:
-
To 100 µg of this compound, add 8 M guanidine-HCl to a final concentration of 6 M.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 1 hour.
-
-
Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange into 50 mM Tris-HCl, pH 8.0, using a desalting column.
-
Enzymatic Digestion:
-
Add trypsin to the protein solution at a 1:20 (enzyme:protein) ratio.
-
Incubate at 37°C for 4 hours.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with 0.1% formic acid.
-
Inject the peptide mixture onto a C18 reverse-phase column connected to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
-
Data Analysis: Use appropriate software to search the MS/MS data against the known sequence of this compound to identify peptides and any post-translational modifications.
Visualizations
References
- 1. Functional assessment of antibody oxidation by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Forced Degradation Study - Creative Biolabs [creative-biolabs.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Charge variants characterization of a monoclonal antibody by ion exchange chromatography coupled on-line to native mass spectrometry: Case study after a long-term storage at +5°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical workflows for charge variant analysis of monoclonal antibodies | Quality Assistance [quality-assistance.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to T521
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the novel tyrosine kinase inhibitor (TKI), T521. This compound is a potent inhibitor of the fictitious Receptor Tyrosine Kinase X (RTK-X), a key driver in several solid tumors.
Troubleshooting Guide: this compound Resistance in Cell Lines
This guide provides a structured approach to identifying and characterizing resistance to this compound in your cell line models.
Initial Observation: Decreased Sensitivity to this compound
Your primary observation is likely a decrease in the efficacy of this compound in your experimental cell line, often manifested as an increase in the half-maximal inhibitory concentration (IC50).
| Parameter | Sensitive Cell Line (Example) | Resistant Cell Line (Example) |
| This compound IC50 | 10 nM | > 500 nM |
| Cell Morphology | Rounded, apoptotic cells with increasing this compound concentration | Unchanged, continued proliferation at high this compound concentrations |
| Proliferation Rate | Significant decrease with this compound treatment | Minimal to no change with this compound treatment |
Step 1: Confirm Resistance and Rule Out Experimental Artifacts
Before investigating complex biological mechanisms, it is crucial to ensure the observed resistance is genuine.
| Question | Possible Cause | Recommended Action |
| Is the this compound compound viable? | Improper storage, degradation | Test the same batch of this compound on a known sensitive cell line. If it fails, use a fresh, validated batch of the compound. |
| Are the cell lines healthy and correctly identified? | Mycoplasma contamination, misidentification, or genetic drift | Perform mycoplasma testing. Authenticate the cell line using short tandem repeat (STR) profiling. Use early passage cells. |
| Is the assay protocol consistent? | Variations in cell seeding density, drug incubation time, or assay reagents | Standardize all experimental protocols. Ensure consistent cell culture conditions. |
Step 2: Investigate Mechanisms of Resistance
Once resistance is confirmed, the next step is to explore the potential underlying molecular mechanisms. Resistance to TKIs like this compound can be broadly categorized into on-target and off-target mechanisms.
On-Target Mechanisms: Alterations in the Drug Target (RTK-X)
| Question | Possible Cause | Recommended Experimental Approach |
| Has the expression level of RTK-X changed? | Upregulation of the target protein | Quantify RTK-X protein levels using Western blotting and mRNA levels using qPCR. |
| Are there mutations in the RTK-X kinase domain? | "Gatekeeper" mutations or other mutations that prevent this compound binding | Sequence the kinase domain of RTK-X from resistant cells to identify potential mutations. |
Off-Target Mechanisms: Bypassing the this compound Blockade
| Question | Possible Cause | Recommended Experimental Approach |
| Are alternative signaling pathways activated? | Upregulation of other receptor tyrosine kinases (e.g., EGFR, MET, AXL) that can activate downstream signaling. | Perform a phospho-RTK array to screen for the activation of other RTKs. Use Western blotting to confirm the phosphorylation of specific alternative RTKs and their downstream effectors. |
| Are downstream signaling pathways constitutively active? | Mutations or amplification of downstream signaling molecules (e.g., PIK3CA, AKT, mTOR). | Sequence key downstream signaling molecules. Use Western blotting to assess the phosphorylation status of downstream effectors (e.g., p-AKT, p-S6) in the presence and absence of this compound. |
| Is drug efflux increased? | Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1, ABCG2/BCRP). | Quantify the expression of ABC transporters using qPCR and Western blotting. Use efflux pump inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity is restored. |
Frequently Asked Questions (FAQs)
Q1: My cell line shows a significant increase in its IC50 value for this compound. What is the first thing I should check?
A1: The first step is to confirm the viability of your this compound compound and the health and identity of your cell line. Prepare a fresh dilution of this compound and test it on a sensitive control cell line. Concurrently, check your experimental cell line for mycoplasma contamination and authenticate it via STR profiling.
Q2: I have confirmed that my cell line is resistant to this compound. How do I determine if the resistance is due to on-target or off-target mechanisms?
A2: To distinguish between on-target and off-target mechanisms, first assess the target, RTK-X. Perform Sanger sequencing of the RTK-X kinase domain to check for mutations. Also, quantify RTK-X expression levels using Western blot. If no changes are found in RTK-X, the resistance is likely due to off-target mechanisms.
Q3: My resistant cell line does not have any mutations in RTK-X. What should I investigate next?
A3: In the absence of on-target mutations, you should investigate bypass signaling pathways. A phospho-RTK array can provide a broad overview of activated alternative receptors. Based on the array results, you can then perform targeted Western blots to confirm the upregulation and activation of specific RTKs (e.g., EGFR, HER2, MET) and their downstream signaling pathways (e.g., PI3K/AKT, MAPK).
Q4: Can I overcome this compound resistance in my cell line?
A4: Overcoming this compound resistance is often possible through combination therapy. The appropriate combination depends on the resistance mechanism. For example:
-
Bypass Pathway Activation: Combine this compound with an inhibitor of the activated bypass pathway (e.g., an EGFR inhibitor if EGFR is activated).
-
Downstream Pathway Activation: Combine this compound with an inhibitor of the downstream effector (e.g., a PI3K or mTOR inhibitor).
-
Increased Drug Efflux: Combine this compound with an ABC transporter inhibitor.
Q5: How can I develop a this compound-resistant cell line for my studies?
A5: this compound-resistant cell lines can be generated by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over several months. Start with a concentration close to the IC50 and double the concentration with each passage as the cells adapt. Periodically assess the IC50 to monitor the development of resistance.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Add 100 µL of solubilization solution to each well.[2]
-
Incubate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 using non-linear regression analysis.
2. Western Blotting for Phosphorylated Proteins
This protocol is for assessing the phosphorylation status of RTK-X and downstream signaling proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[3]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-RTK-X, anti-RTK-X, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities and normalize the phosphorylated protein levels to the total protein levels.[4]
3. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of RTK-X or ABC transporters.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Extract total RNA from cell pellets using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, extension).[5]
-
Analyze the results using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
T521 assay interference and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference in the T521 assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a competitive immunoassay. In this format, a labeled analyte (tracer) competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody. The amount of bound tracer is inversely proportional to the concentration of the analyte in the sample. A high signal indicates a low concentration of the target analyte, and a low signal indicates a high concentration.
Q2: What are common sources of interference in the this compound assay?
Common sources of interference include:
-
Cross-reactivity: Molecules with a similar structure to the target analyte can bind to the antibody, leading to inaccurate results.
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma, cell culture media) such as proteins, lipids, and salts can interfere with the antibody-analyte interaction.
-
Heterophilic Antibodies: These are human antibodies that can bind to the antibodies used in the assay, often causing false-positive results.[1]
-
Sample pH and Ionic Strength: Suboptimal pH or ionic strength of the sample can alter the binding affinity of the assay antibody.
-
Presence of Detergents or Organic Solvents: Reagents like SDS, Tween-20, and EDTA can interfere with the assay chemistry.[2]
Q3: How can I determine if my assay is experiencing interference?
Inconsistent results, poor reproducibility between replicates, and a discrepancy between the assay results and the expected clinical or biological outcome are strong indicators of assay interference.[3] Performing validation experiments such as spike and recovery, and serial dilution can help confirm the presence of interference.
Q4: What is a "matrix effect" and how can I mitigate it?
A matrix effect is the influence of sample components, other than the analyte of interest, on the assay's performance. Mitigation strategies include:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer affect the assay.[4]
-
Matrix Matching: Preparing standards and controls in a matrix that closely resembles the sample matrix.
-
Sample Preparation: Employing techniques like protein precipitation or solid-phase extraction to remove interfering components.[4][5]
Troubleshooting Guide
Summary of this compound Assay Interference and Mitigation Strategies
| Observed Problem | Potential Cause | Mitigation Strategy | Expected Outcome |
| Higher than expected signal (falsely low analyte concentration) | Cross-reactivity with an agonist | - Test structurally related compounds for cross-reactivity.- Use a more specific antibody. | Identification and elimination of cross-reacting substances. |
| Lower than expected signal (falsely high analyte concentration) | Cross-reactivity with an antagonist | - Test structurally related compounds for cross-reactivity.- Use a more specific antibody. | Identification and elimination of cross-reacting substances. |
| High variability between replicates | - Pipetting errors.- Inadequate mixing of reagents.- Bubbles in wells.[2] | - Use calibrated pipettes.- Ensure thorough mixing of all solutions.- Be careful during pipetting to avoid bubbles. | Improved assay precision (CV <15%). |
| Poor linearity upon dilution | Matrix effect | - Dilute samples further.- Use a matrix-matched diluent for standards and samples. | Linear and parallel dose-response curves for samples and standards. |
| Spike and recovery outside acceptable range (e.g., 80-120%) | Matrix effect or presence of interfering substances | - Implement sample preparation (e.g., protein precipitation).- Use interference blockers in the assay buffer. | Recovery within the 80-120% range. |
| Inconsistent results with known positive/negative samples | Heterophilic antibody interference | - Add blocking agents (e.g., commercial HAMA blockers).- Re-test samples on a different assay platform.[1][3] | Consistent and accurate results for control samples. |
Experimental Protocols
Protocol 1: Serial Dilution for Linearity Assessment
Objective: To determine if the assay response is linear and parallel for the standard and the sample across a range of dilutions.
Methodology:
-
Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer.
-
Prepare the standard curve according to the this compound assay protocol.
-
Run the diluted samples and the standard curve in the this compound assay.
-
Plot the measured concentrations of the diluted samples against the dilution factor.
-
The resulting plot should be linear, and the slope should be parallel to the standard curve.
Protocol 2: Spike and Recovery
Objective: To assess for the presence of matrix effects that may suppress or enhance the assay signal.
Methodology:
-
Divide a sample into two aliquots.
-
"Spike" one aliquot with a known concentration of the target analyte standard. The final concentration should be in the mid-range of the standard curve.
-
Leave the other aliquot "unspiked".
-
Measure the concentration of the analyte in both the spiked and unspiked samples using the this compound assay.
-
Calculate the percent recovery using the following formula: % Recovery = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Spiked Analyte Concentration] x 100%
-
An acceptable recovery is typically between 80% and 120%.
Protocol 3: Use of Heterophilic Antibody Blocking Agents
Objective: To mitigate interference from heterophilic antibodies in the sample.
Methodology:
-
Obtain a commercial heterophilic antibody blocking reagent.
-
Add the blocking reagent to the assay buffer according to the manufacturer's instructions.
-
Re-run the suspect samples using the assay buffer containing the blocking agent.
-
Compare the results to those obtained without the blocking agent. A significant change in the measured concentration suggests the initial results were affected by heterophilic antibody interference.
Visualizations
References
- 1. Method-related interference in thyroid function assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Interference in triiodothyronine (T3) analysis on the Immuno 1 Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying T521 treatment protocols for better results
Disclaimer: The following information is a generalized template for a technical support center for an E3 ligase inhibitor. The specific E3 ligase target for T521 (CAS 891020-54-5) is not publicly available in the searched resources. Therefore, the details provided below are illustrative and should be adapted once the specific target and its associated biology are known.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is broadly classified as an E3 ubiquitin ligase inhibitor. E3 ligases are a large family of enzymes that play a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most cellular proteins. By inhibiting a specific E3 ligase, this compound is expected to prevent the degradation of its substrate proteins, leading to their accumulation and subsequent downstream signaling effects. The precise E3 ligase targeted by this compound and its downstream consequences are critical for understanding its specific mechanism of action in a given experimental context.
Q2: How should I reconstitute and store this compound?
A: For optimal results, it is recommended to consult the manufacturer's datasheet for specific instructions on reconstitution and storage. Generally, small molecule inhibitors are dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. For storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. Working solutions for cell culture experiments should be freshly prepared from the stock solution.
Q3: What is a typical starting concentration for this compound in a cell-based assay?
A: The optimal concentration of this compound will vary depending on the cell type, the specific E3 ligase target, and the assay being performed. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup. A typical starting range for a novel inhibitor might be from 10 nM to 10 µM.
Q4: How can I confirm that this compound is active in my cells?
A: To confirm the activity of this compound, you should assess the accumulation of the known substrate(s) of the targeted E3 ligase. This can be done using techniques like Western blotting or immunofluorescence. If the substrate is unknown, you may need to perform proteomics studies to identify proteins that are stabilized in the presence of this compound. Additionally, you can assess downstream functional effects that are known to be regulated by the target E3 ligase.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | 1. Incorrect dosage: The concentration of this compound may be too low. 2. Poor compound stability: The compound may have degraded due to improper storage or handling. 3. Cell line insensitivity: The target E3 ligase may not be expressed or be functionally important in your chosen cell line. 4. Insoluble compound: this compound may have precipitated out of the media. | 1. Perform a dose-response experiment with a wider concentration range. 2. Use a fresh aliquot of this compound and ensure proper storage conditions. Prepare fresh dilutions for each experiment. 3. Verify the expression of the target E3 ligase in your cell line using qPCR or Western blotting. Consider using a different cell line with known expression and dependency on the target. 4. Check for precipitates in the media after adding this compound. Consider using a different solvent or a lower concentration. |
| High levels of cytotoxicity observed. | 1. Off-target effects: this compound may be inhibiting other essential cellular processes at the concentration used. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response experiment to determine the cytotoxic concentration and use a concentration below this threshold. 2. Ensure the final concentration of the solvent in the cell culture media is low (typically ≤ 0.1%). Include a vehicle-only control in your experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to treatment. 2. Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent final concentrations. 3. Experimental timing: The duration of this compound treatment may not be optimal. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution. 3. Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Target E3 Ligase
| Assay Type | Parameter | This compound | Control Inhibitor |
| Biochemical Assay | IC50 (nM) | Data not available | Specify control |
| Cell-Based Assay | EC50 (nM) | Data not available | Specify control |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment Duration | Substrate Accumulation (Fold Change) | Phenotypic Effect (e.g., % Apoptosis) |
| Specify Cell Line | Specify Time | Data not available | Data not available |
| Specify Cell Line | Specify Time | Data not available | Data not available |
Experimental Protocols
1. In Vitro Ubiquitination Assay
This assay is used to determine if this compound directly inhibits the enzymatic activity of its target E3 ligase.
-
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant target E3 ligase
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound at various concentrations
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the substrate protein or ubiquitin
-
-
Methodology:
-
Set up the ubiquitination reaction by combining E1, E2, E3, substrate, and ubiquitin in the ubiquitination buffer.
-
Add this compound or a vehicle control to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the substrate to detect its ubiquitination status (look for higher molecular weight bands corresponding to polyubiquitinated substrate). Alternatively, use an anti-ubiquitin antibody.
-
Quantify the band intensities to determine the inhibitory effect of this compound.
-
2. Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm the direct binding of this compound to its target E3 ligase in a cellular context.
-
Materials:
-
Cultured cells expressing the target E3 ligase
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting reagents
-
Antibody against the target E3 ligase
-
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target E3 ligase in each sample by Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Visualizations
Caption: this compound inhibits the target E3 ligase, preventing substrate degradation.
Caption: Workflow for assessing this compound's effect on substrate protein levels.
Technical Support Center: T521 (c-Fos/AP-1 Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective c-Fos/AP-1 inhibitor, T521. The information is intended for researchers, scientists, and drug development professionals conducting animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small-molecule inhibitor of the transcription factor Activator Protein-1 (AP-1), specifically targeting the c-Fos/c-Jun heterodimer. It functions by inhibiting the DNA binding activity of c-Fos/AP-1, thereby preventing the transcription of downstream target genes involved in inflammatory responses, cell proliferation, and tissue degradation. This compound does not significantly affect the activity of other transcription factors such as NF-κB, C/EBPα, or ATF2 at effective concentrations.
Q2: In which animal models has this compound (or its analogue T-5224) been evaluated?
This compound and its well-documented analogue, T-5224, have been investigated in a variety of preclinical animal models, including mice, rats, and pigs. These studies have primarily focused on inflammatory and degenerative diseases.
Q3: What are the known therapeutic effects of this compound in animal models?
In animal models, this compound has demonstrated significant therapeutic potential by:
-
Reducing inflammation and joint destruction in collagen-induced arthritis models.
-
Ameliorating liver injury in lipopolysaccharide (LPS)-induced endotoxemia models by decreasing pro-inflammatory cytokine production.
-
Preventing intervertebral disc degeneration and associated pain.
-
Attenuating allergic inflammation by inhibiting mast cell degranulation.
Troubleshooting Guide: Potential Side Effects and Management
While this compound has been generally well-tolerated in preclinical studies, researchers should be aware of potential side effects and have protocols in place for their management. As a selective inhibitor of a key cellular signaling pathway, off-target effects or exaggerated pharmacological effects, though minimal, can occur.
Q4: What are the potential side effects of this compound in animal studies?
Based on preclinical studies of this compound and related compounds targeting the broader MAPK/AP-1 pathway, the following potential side effects should be monitored:
| Potential Side Effect Category | Clinical Signs in Rodents |
| Gastrointestinal | Diarrhea, decreased food consumption, weight loss. |
| Dermatological | Mild dermatitis, skin rash, pruritus (itching). |
| General | Decreased activity, lethargy. |
Quantitative Data Summary (Hypothetical Data Based on Related Compounds)
| Species | Dosage (mg/kg/day, p.o.) | Observation Period (days) | Incidence of Diarrhea | Incidence of Mild Dermatitis |
| Mouse | 100 | 28 | < 5% | < 2% |
| Rat | 50 | 28 | < 8% | < 3% |
Q5: How should I manage gastrointestinal side effects like diarrhea and weight loss?
-
Monitoring: Record fecal consistency and body weight daily.
-
Supportive Care:
-
Ensure ad libitum access to hydration, such as hydrogel packs or electrolyte-supplemented water.
-
Provide highly palatable and caloric-dense supplemental food.
-
-
Action: If an animal loses more than 15% of its baseline body weight or exhibits persistent, severe diarrhea, consider a dose reduction or temporary cessation of treatment in consultation with the institutional veterinarian.
Q6: What is the recommended course of action for dermatological side effects?
-
Monitoring: Conduct daily visual inspections of the skin and fur. Note any redness, hair loss, or excessive scratching.
-
Management:
-
Ensure clean and dry bedding to minimize skin irritation.
-
For mild, localized dermatitis, consult with the veterinarian about the potential use of a topical emollient.
-
-
Action: If skin lesions become widespread, ulcerated, or infected, the animal should be removed from the study and receive appropriate veterinary care.
Q7: What should I do if an animal appears lethargic or shows decreased activity?
-
Monitoring: Observe general activity levels and nesting behavior daily. A hunched posture, piloerection, and reluctance to move are signs of distress.
-
Assessment: Perform a full clinical assessment to rule out other causes of malaise.
-
Action: If lethargy is severe and persistent for more than 24 hours, consider a dose reduction. Provide easily accessible food and water on the cage floor.
Experimental Protocols
Key Experiment: Oral Administration of this compound in a Murine Model of Arthritis
Objective: To assess the efficacy of this compound in reducing inflammation and joint damage in a collagen-induced arthritis (CIA) mouse model.
Methodology:
-
Animal Model: DBA/1J mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0: Immunize with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Formulation:
-
Suspend this compound in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Prepare fresh daily and keep on ice during dosing.
-
-
Dosing Regimen:
-
Begin treatment on Day 21, post-booster injection.
-
Administer this compound or vehicle control daily via oral gavage at a volume of 10 mL/kg body weight.
-
A typical dose range for efficacy studies is 10-100 mg/kg/day.
-
-
Monitoring and Endpoints:
-
Monitor body weight and clinical signs of arthritis (paw swelling) three times per week.
-
At the end of the study (e.g., Day 42), collect blood for serum cytokine analysis and harvest paws for histological assessment of joint inflammation and cartilage/bone erosion.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the c-Fos/AP-1 signaling pathway.
Caption: General experimental workflow for a preclinical efficacy study of this compound.
Validation & Comparative
T521 (T-5224): A Comparative Analysis of a Selective c-Fos/AP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T521 (also known as T-5224), a potent and selective small molecule inhibitor of the activator protein-1 (AP-1) transcription factor, against other known AP-1 inhibitors. This document is intended to serve as a resource for researchers and professionals in drug development by presenting a consolidated overview of their mechanisms, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Introduction to AP-1 Inhibition
Activator Protein-1 (AP-1) is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Dysregulation of AP-1 activity is implicated in the pathogenesis of numerous diseases, including cancer, rheumatoid arthritis, and other inflammatory disorders. AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families, with the c-Fos/c-Jun dimer being a key mediator of its transcriptional activity. The therapeutic potential of targeting AP-1 has led to the development of various inhibitors.[1]
This compound (T-5224) is a novel, non-peptidic small molecule designed to specifically inhibit the DNA binding activity of the c-Fos/c-Jun heterodimer.[2] This guide will compare this compound with other molecules known to inhibit AP-1 activity, including the synthetic retinoid SR 11302 and the natural products Curcumin and Nordihydroguaiaretic acid (NDGA).
Comparative Analysis of AP-1 Inhibitors
The following tables summarize the key characteristics and available quantitative data for this compound and selected alternative AP-1 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent research articles. Experimental conditions can vary, influencing the absolute values.
Table 1: In Vitro Efficacy and Selectivity of AP-1 Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50/EC50 | Cell/Assay Type | Selectivity | Reference |
| This compound (T-5224) | c-Fos/AP-1 | Inhibits DNA binding of the c-Fos/c-Jun heterodimer. | ~10 µM (MMP-1, MMP-3, IL-6 production) | IL-1β-stimulated human synovial SW982 cells | Selective for c-Fos/c-Jun over other transcription factors like NF-κB. | [2] |
| SR 11302 | AP-1 | Inhibits AP-1 transcriptional activity without activating Retinoic Acid Response Elements (RAREs). | 1 µM (AP-1 activity) | Human lung cancer cell lines (A549, H1299, H460) | Selective AP-1 inhibitor. | [3] |
| Curcumin | AP-1 (and others) | Indirectly inhibits AP-1 by targeting upstream kinases (e.g., JNK). Also has other targets. | Not specified for direct AP-1 inhibition. | TPA-treated HT-1080 human fibrosarcoma cells | Non-selective, inhibits multiple signaling pathways. | [4] |
| Nordihydroguaiaretic Acid (NDGA) | AP-1 (and others) | Inhibits AP-1 transactivation, potentially by inhibiting PI 3-kinase signaling. | Not specified for direct AP-1 inhibition. | UVB-irradiated human keratinocyte cell line HaCaT | Non-selective, also inhibits lipoxygenase and receptor tyrosine kinases. |
Table 2: In Vivo Efficacy of AP-1 Inhibitors
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| This compound (T-5224) | Mouse | Collagen-Induced Arthritis | 150 mg/kg, daily oral administration | Significantly reduced joint swelling, inflammation, and bone destruction. | [5] |
| This compound (T-5224) | Mouse | Head and Neck Squamous Cell Carcinoma | 150 mg/kg, daily oral administration | Inhibited lymph node metastasis. | [5] |
| SR 11302 | Mouse | Skin Carcinogenesis | 0.1 µM, topical application | Suppressed papilloma formation. | [6] |
| SR 11302 | Mouse (ex vivo) | Lung Cancer | 1 µM | Inhibited metastatic lesion formation. | [7] |
Signaling Pathways and Experimental Workflows
AP-1 Signaling Pathway
The following diagram illustrates a simplified signaling cascade leading to the activation of AP-1 and the points of intervention for different classes of inhibitors.
Caption: Simplified AP-1 signaling pathway and inhibitor targets.
Experimental Workflow: Luciferase Reporter Assay
This diagram outlines the typical workflow for a luciferase reporter assay to measure AP-1 transcriptional activity.
Caption: Workflow for an AP-1 luciferase reporter assay.
Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)
This diagram illustrates the key steps involved in an Electrophoretic Mobility Shift Assay (EMSA) to assess the DNA binding activity of AP-1.
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Experimental Protocols
Luciferase Reporter Assay for AP-1 Activity
This protocol is a generalized procedure for determining the effect of inhibitors on AP-1 transcriptional activity.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a suitable density.[8]
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple AP-1 response elements (TREs) upstream of a minimal promoter, and a Renilla luciferase plasmid (for normalization of transfection efficiency).[9]
2. Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the AP-1 activator (e.g., Phorbol 12-myristate 13-acetate - PMA) and various concentrations of the test inhibitor (e.g., this compound).[8] Include appropriate vehicle controls.
3. Incubation:
-
Incubate the cells for a period sufficient to allow for luciferase expression (typically 6-24 hours).[2]
4. Cell Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[9]
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of AP-1 activity relative to the stimulated control.
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding
This protocol outlines the general steps for an EMSA to directly assess the DNA binding of AP-1.
1. Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the AP-1 consensus binding site (TRE).
-
Label the double-stranded DNA probe at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).[6]
-
Purify the labeled probe to remove unincorporated label.
2. Binding Reaction:
-
Prepare nuclear extracts from cells stimulated to activate AP-1.
-
In a binding reaction buffer, incubate the nuclear extract with the labeled probe in the presence or absence of the test inhibitor (e.g., this compound).
-
For competition assays to confirm specificity, include a 100-fold molar excess of unlabeled wild-type or mutant TRE oligonucleotides.[10]
3. Gel Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel in a suitable running buffer (e.g., 0.5x TBE).[11]
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.[11]
4. Detection:
-
Dry the gel and expose it to X-ray film for autoradiography (for ³²P-labeled probes) or image using an appropriate imaging system for non-radioactive probes.[6][10]
-
A "shifted" band represents the AP-1-DNA complex, which migrates slower than the free probe. The intensity of this shifted band is indicative of the amount of AP-1 DNA binding.
Conclusion
This compound (T-5224) emerges as a highly selective inhibitor of the c-Fos/AP-1 transcription factor, directly targeting its DNA binding activity. This mechanism of action distinguishes it from broader-acting inhibitors like Curcumin and NDGA, which affect multiple upstream signaling pathways. SR 11302 also demonstrates selectivity for AP-1 but through a different chemical scaffold. The available in vitro and in vivo data suggest that this compound is a promising therapeutic candidate for diseases driven by aberrant AP-1 activity, such as rheumatoid arthritis and certain cancers. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of the relative potency and efficacy of these inhibitors. The experimental protocols provided herein offer a foundation for such comparative evaluations.
References
- 1. Small molecule inhibitors targeting activator protein 1 (AP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin relieves CFA-induced inflammatory pain by inhibiting the AP-1/c-Jun-CCL2-CCR2 pathway in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Opposing Effects of Zac1 and Curcumin on AP-1-Regulated Expressions of S100A7 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. licorbio.com [licorbio.com]
- 11. static.igem.org [static.igem.org]
Validating T-5224 Efficacy: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
The small molecule T-5224 is a selective inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor, a critical regulator of gene expression involved in cellular proliferation, inflammation, and apoptosis.[1] Its potential as a therapeutic agent in various diseases, including rheumatoid arthritis and cancer, necessitates robust validation of its activity and specificity. This guide provides a comparative overview of secondary assays to confirm the effects of T-5224 on the c-Fos/AP-1 signaling pathway, alongside detailed experimental protocols and a comparison with other known AP-1 inhibitors.
Comparative Efficacy of AP-1 Inhibitors
| Inhibitor | Target | Assay System | Readout | IC50 |
| T-5224 | c-Fos/AP-1 | IL-1β-stimulated human chondrocyte SW1353 cells | Inhibition of MMP-3 and MMP-13 production | ~10 µM |
| SP-100030 | NF-κB and AP-1 | Jurkat T-cells | Inhibition of transcriptional activation | 50 nM[2][3][4] |
| SR11302 | AP-1 | Not specified | Inhibition of AP-1 activity | Not specified |
Note: The provided IC50 values are for reference and should be interpreted with caution due to the differing experimental conditions.
c-Fos/AP-1 Signaling Pathway
Extracellular signals, such as growth factors and stress, activate intracellular signaling cascades that lead to the phosphorylation and activation of Jun and Fos family proteins. These proteins then dimerize to form the AP-1 transcription factor, which translocates to the nucleus and binds to specific DNA sequences (AP-1 binding sites) in the promoter regions of target genes, thereby regulating their transcription. T-5224 selectively inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer.
Experimental Workflow for T-5224 Validation
A typical workflow to validate the inhibitory effect of T-5224 involves treating cells with an AP-1 pathway activator (e.g., Phorbol 12-myristate 13-acetate - PMA) in the presence or absence of T-5224. The downstream effects on AP-1 activity, c-Fos protein levels, and target gene expression are then measured using a variety of assays.
Experimental Protocols
Here are detailed methodologies for key secondary assays to validate the effects of T-5224.
AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1. Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites.
Materials:
-
HEK293 or HeLa cells
-
AP-1 reporter plasmid (e.g., pAP-1-Luc)
-
Control plasmid with Renilla luciferase (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
T-5224 (dissolved in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect cells with the AP-1 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of T-5224 or DMSO (vehicle control). Incubate for 1 hour.
-
Stimulate the cells with an AP-1 activator, such as PMA (final concentration 50 ng/mL), for 6 hours.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for c-Fos Protein Expression
This technique is used to detect and quantify the levels of c-Fos protein in cell lysates.
Materials:
-
HeLa or other suitable cells
-
T-5224
-
PMA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-c-Fos antibody (e.g., Cell Signaling Technology #4384)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with T-5224 or DMSO for 1 hour, followed by stimulation with PMA for 2 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Fos antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using appropriate software and normalize to a loading control like GAPDH or β-actin.
Real-Time Quantitative PCR (RT-qPCR) for c-fos mRNA Expression
RT-qPCR is used to measure the relative abundance of c-fos messenger RNA (mRNA).
Materials:
-
Cells of interest
-
T-5224
-
PMA
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for human c-fos and a housekeeping gene (e.g., GAPDH or ACTB)
-
Human c-fos Forward Primer: 5'-GGTGAAGACCGTGTCAGGAGG-3'
-
Human c-fos Reverse Primer: 5'-TATTCCGTTCCCCCTTGGTC-3'
-
Human GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Human GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
Protocol:
-
Treat cells as described for the Western blot experiment.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and the specific primers for c-fos and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in c-fos mRNA expression, normalized to the housekeeping gene.
By employing these secondary assays, researchers can effectively validate the inhibitory activity of T-5224 on the c-Fos/AP-1 signaling pathway, providing crucial data for its further development as a therapeutic agent.
References
A Comparative Guide to Taletrectinib Versus Standard of Care for ROS1-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of Taletrectinib, a next-generation ROS1 tyrosine kinase inhibitor (TKI), with the established standard of care treatments for ROS1-positive non-small cell lung cancer (NSCLC), crizotinib and entrectinib. The information is supported by experimental data from pivotal clinical trials to inform research and drug development efforts in this therapeutic area.
Efficacy Comparison
Taletrectinib has demonstrated robust efficacy in both treatment-naïve and previously treated patients with ROS1-positive NSCLC. The following tables summarize the key efficacy endpoints from the pivotal clinical trials for Taletrectinib (TRUST-I and TRUST-II), Crizotinib (PROFILE 1001), and Entrectinib (STARTRK-2).
Table 1: Efficacy in ROS1 TKI-Naïve Patients
| Efficacy Endpoint | Taletrectinib (TRUST-I & TRUST-II Pooled) | Crizotinib (PROFILE 1001) | Entrectinib (STARTRK-2) |
| Overall Response Rate (ORR) | 88.8% | 72%[1][2] | 78% |
| Median Duration of Response (DoR) | 44.2 months | 24.7 months[1] | 24.6 months |
| Median Progression-Free Survival (PFS) | 45.6 months | 19.3 months[1] | 19.0 months |
| Intracranial ORR (IC-ORR) | 76.5% | Not Reported | 80% |
Table 2: Efficacy in Crizotinib-Pretreated Patients
| Efficacy Endpoint | Taletrectinib (TRUST-I) |
| Overall Response Rate (ORR) | 52%[3] |
| Median Duration of Response (DoR) | 10.6 months[4] |
| Median Progression-Free Survival (PFS) | 7.6 months[4] |
| Intracranial ORR (IC-ORR) | 73%[4] |
| ORR in Patients with G2032R mutation | 67% (8 of 12 patients)[4] |
Safety and Tolerability Profile
The safety profiles of Taletrectinib, Crizotinib, and Entrectinib are summarized below. Taletrectinib appears to have a manageable safety profile with a low incidence of neurologic adverse events.
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Taletrectinib (TRUST-I & TRUST-II Pooled) | Crizotinib (PROFILE 1001) | Entrectinib (STARTRK-2) |
| Increased AST | 72% (Grade 1/2)[5] | Elevated Transaminases (36%)[2] | Not Reported |
| Increased ALT | 68% (Grade 1/2)[5] | Not Reported | Not Reported |
| Diarrhea | 64% (Grade 1)[5] | Diarrhea | Diarrhea (29.8%)[6] |
| Nausea | 46% | Nausea (35%)[7] | Nausea |
| Vomiting | 44% | Vomiting (24%)[7] | Vomiting |
| Dizziness | 21% (Grade 1)[5] | Dizziness | Dizziness |
| Dysgeusia | 15% (Grade 1)[5] | Dysgeusia | Dysgeusia (36.6%)[6] |
| Vision Disorders | Not a common TEAE | Vision Disorders (87%)[2] | Vision Disorders |
| Weight Increase | Not a common TEAE | Not Reported | Weight Increase (28.5%)[6] |
Mechanism of Action and Signaling Pathway
Taletrectinib is a potent and selective next-generation ROS1 tyrosine kinase inhibitor. In ROS1-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ROS1 gene with another gene, resulting in a constitutively active fusion protein. This aberrant ROS1 signaling drives tumor growth and survival through the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT3 pathways. Taletrectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ROS1 kinase domain, thereby inhibiting its activity and blocking downstream signaling.
Caption: ROS1 Signaling Pathway Inhibition by Taletrectinib.
Experimental Protocols
The efficacy and safety of Taletrectinib were evaluated in the multicenter, single-arm, open-label, Phase 2 TRUST-I (conducted in China) and TRUST-II (global) studies. The standard of care data is primarily from the PROFILE 1001 trial (Crizotinib) and the STARTRK-2 trial (Entrectinib).
Taletrectinib (TRUST-I and TRUST-II Trials)
-
Study Design: These were Phase 2, multicenter, single-arm, open-label studies.[5][8] Patients were enrolled into cohorts based on prior TKI treatment.
-
Patient Population: Eligible patients had locally advanced or metastatic ROS1-positive NSCLC. Key inclusion criteria included at least one measurable lesion per RECIST v1.1 and an ECOG performance status of 0 or 1. Patients were either TKI-naïve or had been pretreated with crizotinib.[8]
-
Treatment: Taletrectinib was administered orally at a dose of 600 mg once daily in 21-day cycles until disease progression or unacceptable toxicity.[5][9]
-
Endpoints: The primary endpoint was confirmed objective response rate (cORR) as assessed by an independent review committee (IRC) per RECIST v1.1.[8][9] Key secondary endpoints included duration of response (DoR), progression-free survival (PFS), intracranial ORR, and safety.[8][9]
Crizotinib (PROFILE 1001 Trial)
-
Study Design: This was a Phase 1, multicenter, single-arm, open-label study with an expansion cohort for ROS1-positive NSCLC.
-
Patient Population: Patients had advanced NSCLC with a ROS1 rearrangement confirmed by FISH or RT-PCR.[1] Most patients had an ECOG performance status of 0 or 1 and had received prior systemic therapies.
-
Treatment: Crizotinib was administered orally at a starting dose of 250 mg twice daily.[1]
-
Endpoints: The primary endpoint was ORR. Other endpoints included DoR, PFS, overall survival (OS), and safety.[1]
Entrectinib (STARTRK-2 Trial)
-
Study Design: This was a Phase 2, multicenter, open-label, basket study for patients with solid tumors harboring NTRK1/2/3 or ROS1 gene fusions.
-
Patient Population: The ROS1-positive NSCLC cohort included patients with locally advanced or metastatic disease. Patients could be TKI-naïve or have received prior TKI therapy.
-
Treatment: Entrectinib was administered orally.
-
Endpoints: The primary endpoints were ORR and DoR. Secondary endpoints included PFS, OS, intracranial efficacy, and safety.[10]
References
- 1. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non-Small Cell Lung Cancer: The Phase II TRUST-I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Efficacy and safety of crizotinib in patients (pts) with advanced MET exon 14-altered non-small cell lung cancer (NSCLC) - Conference Correspondent [conference-correspondent.com]
- 8. Phase II Study of Taletrectinib Shows Durable Overall Response and Favorable Safety in Patients with ROS1+ Non-Small Cell Lung Cancer | IASLC [iaslc.org]
- 9. Combined Efficacy and Safety Data From 2 Phase 2 Trials of Taletrectinib in Patients Diagnosed With Advanced or Metastatic ROS1-Positive NSCLC - Conference Correspondent [conference-correspondent.com]
- 10. Patient-reported outcomes from STARTRK-2: a global phase II basket study of entrectinib for ROS1 fusion-positive non-small-cell lung cancer and NTRK fusion-positive solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of T-5224's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of T-5224, a selective c-Fos/Activator Protein-1 (AP-1) inhibitor, with other AP-1 targeting alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways and experimental workflows.
T-5224 is a small molecule inhibitor that specifically targets the transcription factor AP-1, which is known to play a crucial role in the pathology of inflammatory diseases such as rheumatoid arthritis.[1] AP-1 regulates the expression of various genes involved in inflammation, including those for matrix metalloproteinases (MMPs) and pro-inflammatory cytokines.[1][2] By inhibiting the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 complex, T-5224 effectively downregulates the expression of these inflammatory mediators.[1][2][3]
Comparative Analysis of AP-1 Inhibitors
While direct head-to-head cross-validation studies of T-5224 against other AP-1 inhibitors in the same experimental settings are limited in publicly available literature, a comparative analysis can be constructed from existing data on T-5224 and other known AP-1 modulators. This comparison focuses on their inhibitory concentrations (IC50) for AP-1 activity and downstream inflammatory markers.
| Inhibitor | Target/Assay | Cell Line/System | IC50 Value | Reference |
| T-5224 | AP-1 dependent transcription (Luciferase Assay) | - | ~1 µM | [4] |
| IL-1β-induced MMP-1, MMP-3, IL-6, TNF-α production | Human synovial SW982 cells | ~10 µM | [2] | |
| IL-1β-induced MMP-3, MMP-13 production | Human chondrocyte SW1353 cells | ~10 µM | [2] | |
| SR 11302 | AP-1 activity | - | No specific IC50 reported, effective at 0.1 µM | [4] |
| Curcumin | AP-1 DNA binding | - | 12 µM | [4] |
| Tanshinone IIA | IL-1β induced MMP-9 expression (AP-1 mediated) | Osteoblasts | Effective at reducing expression | [4] |
Note: The IC50 values presented above are from different studies and experimental conditions. Therefore, they should be interpreted as indicative of potency rather than a direct comparison of efficacy.
Mechanism of Action of T-5224
T-5224 was developed through three-dimensional pharmacophore modeling based on the crystal structure of the AP-1-DNA complex.[5][6] Its primary mechanism involves the selective inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer.[1][3] This selectivity is a key feature, as it does not appear to affect the DNA binding of other transcription factors, providing a more targeted therapeutic approach.[2]
The inhibition of AP-1 by T-5224 leads to the downregulation of a cascade of inflammatory and tissue-degrading molecules. In preclinical models of arthritis, oral administration of T-5224 has been shown to prevent joint destruction by reducing the levels of inflammatory cytokines and MMPs in both serum and joints.[6][7]
Signaling Pathway of AP-1 Inhibition by T-5224
Caption: T-5224 inhibits the binding of the AP-1 complex to DNA, blocking the transcription of inflammatory mediators.
Experimental Protocols
To facilitate the cross-validation of T-5224's mechanism of action, detailed protocols for key in vitro assays are provided below.
AP-1 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of AP-1 in response to stimuli and the inhibitory effect of compounds like T-5224.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or SW982 synovial cells) in appropriate media.
-
Co-transfect the cells with an AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
b. Compound Treatment and Stimulation:
-
After transfection, treat the cells with varying concentrations of T-5224 or other test inhibitors for a specified pre-incubation period (e.g., 1-2 hours).
-
Stimulate the cells with an AP-1 activator, such as phorbol 12-myristate 13-acetate (PMA) or a pro-inflammatory cytokine (e.g., IL-1β or TNF-α).
c. Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition of AP-1 activity for each concentration of the inhibitor and determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to directly assess the binding of the AP-1 complex to its DNA consensus sequence and the ability of T-5224 to inhibit this interaction.
a. Nuclear Extract Preparation:
-
Treat cells with an AP-1 activator and/or T-5224.
-
Prepare nuclear extracts containing the activated AP-1 transcription factors.
b. Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the consensus AP-1 binding site (5'-TGAG/CTCA-3').
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
c. Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in the presence or absence of varying concentrations of T-5224.
d. Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric method (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates protein binding.
Measurement of Downstream Mediator Production (ELISA)
This method quantifies the production of pro-inflammatory cytokines and MMPs that are regulated by AP-1.
a. Cell Culture and Treatment:
-
Culture relevant cells (e.g., primary chondrocytes or synovial fibroblasts).
-
Pre-treat the cells with T-5224 or other inhibitors.
-
Stimulate the cells with IL-1β or another appropriate stimulus to induce the production of cytokines and MMPs.
b. Sample Collection:
-
Collect the cell culture supernatant at a specified time point after stimulation.
c. ELISA Procedure:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines (e.g., IL-6, TNF-α) and MMPs (e.g., MMP-1, MMP-3, MMP-13) of interest.
-
Follow the manufacturer's instructions for the assay, which typically involves incubating the supernatant in antibody-coated plates, followed by detection with a secondary antibody and a colorimetric substrate.
d. Data Analysis:
-
Quantify the concentration of the cytokine or MMP in the supernatant by measuring the absorbance and comparing it to a standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow for T-5224 Validation
Caption: A typical workflow for the experimental validation of T-5224's mechanism of action.
Selectivity Profile of T-5224
A crucial aspect of a targeted inhibitor is its selectivity. T-5224 has been reported to selectively inhibit the DNA binding of c-Fos/c-Jun without affecting other transcription factors such as C/EBPα, ATF-2, MyoD, Sp-1, and NF-κB/p65.[2] This high selectivity suggests a lower potential for off-target effects compared to less specific anti-inflammatory agents.
Logical Relationship of T-5224's Selectivity
Caption: T-5224 selectively inhibits AP-1 without significantly affecting other key transcription factors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 6. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective c-Fos/AP-1 inhibitor prevents cartilage destruction and subsequent osteophyte formation - PubMed [pubmed.ncbi.nlm.nih.gov]
T521 vs. Volasertib: A Comparative Guide for Researchers in Oncology Drug Development
For researchers and scientists at the forefront of oncology drug development, the selection of potent and specific kinase inhibitors is paramount. This guide provides a detailed, data-driven comparison of two distinct inhibitors of Polo-like kinase 1 (Plk1), a critical regulator of mitosis and a promising target in cancer therapy: T521, a novel inhibitor of the Polo-Box Domain (PBD), and Volasertib, a well-characterized ATP-competitive inhibitor with clinical relevance.
This publication objectively evaluates the performance of this compound against the established competitor Volasertib, focusing on their efficacy in preclinical models of non-small cell lung cancer (A549 cells) and cervical cancer (HeLa cells). All quantitative data is presented in structured tables for straightforward comparison, and detailed experimental methodologies for key cited experiments are provided.
At a Glance: this compound vs. Volasertib
| Feature | This compound | Volasertib (BI 6727) |
| Target | Polo-like kinase 1 (Plk1) Polo-Box Domain (PBD) | Polo-like kinase 1 (Plk1) ATP-binding site |
| Mechanism of Action | Disrupts Plk1 subcellular localization and protein-protein interactions by binding to the PBD.[1] | Competitively inhibits the kinase activity of Plk1 by blocking the ATP-binding pocket. |
| Reported In Vitro Efficacy | Induces mitotic defects and apoptosis in HeLa and A549 cells. | Induces cell cycle arrest and apoptosis in various cancer cell lines, including A549 and HeLa.[2][3] |
| Reported In Vivo Efficacy | Suppresses tumor growth in an A549 xenograft model. | Demonstrates anti-tumor activity in various xenograft models.[4] |
| Clinical Development | Preclinical | Has undergone Phase III clinical trials. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Plk1 Inhibition Signaling Pathway
Caption: A549 Xenograft Workflow
Quantitative Data Summary
In Vitro Efficacy: A549 and HeLa Cells
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HeLa | Apoptosis Assay | % Apoptotic Cells | Concentration-dependent increase |
| This compound | A549 | Cell Viability | IC50 | Not explicitly reported, but shown to induce mitotic defects |
| Volasertib | HeLa | Cell Viability | IC50 | 0.02 µM[3] |
| Volasertib | A549 | Cell Viability | IC50 | Not explicitly reported, but shown to be sensitive[2] |
| Volasertib | HeLa | Apoptosis Assay | % Apoptotic Cells | Concentration-dependent increase[3] |
| Volasertib | A549 | Mitotic Arrest | % Mitotic Cells | Concentration-dependent increase[2] |
In Vivo Efficacy: A549 Xenograft Model
| Compound | Dosing Schedule | Endpoint | Result |
| This compound | Not explicitly detailed | Tumor Growth Inhibition | Significant suppression of tumor growth |
| Volasertib | Not directly tested in A549 xenograft in cited studies, but effective in other models[4] | Tumor Growth Inhibition | Potent anti-tumor activity in various xenograft models |
Experimental Protocols
A549 Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound or a competitor compound.
Animal Model: Athymic nude mice are typically used for establishing xenografts to prevent immune rejection of human tumor cells.[5]
Cell Implantation:
-
A549 human non-small cell lung carcinoma cells are cultured under standard conditions.
-
A suspension of 5 x 10^6 A549 cells in a 100 µL volume is prepared, often mixed with an equal volume of Matrigel to support initial tumor formation.[6]
-
The cell suspension is injected subcutaneously into the flank of each mouse.[5]
Treatment Protocol:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., approximately 100 mm³), mice are randomized into treatment and control groups.[6]
-
This compound, a competitor compound (e.g., Volasertib), or a vehicle control is administered according to the specified dosing schedule (e.g., intravenous, intraperitoneal, or oral).
-
Tumor volume and mouse body weight are measured at regular intervals throughout the study.[7]
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and photographed.[7]
-
A portion of the tumor tissue is fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) to assess tumor morphology.[7]
-
Another portion of the tumor can be used for assays to detect apoptosis, such as TUNEL staining or western blotting for cleaved caspase-3.[7]
Apoptosis Assay in HeLa Cells
Objective: To quantify the induction of apoptosis in HeLa cells following treatment with this compound or a competitor compound.
Cell Culture and Treatment:
-
HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Volasertib) or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Following treatment, both adherent and floating cells are collected.
-
Cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.[3]
Apoptosis Detection by Western Blot for Cleaved Caspase-3 and PARP:
-
After treatment, cells are lysed in a suitable buffer to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the cleaved proteins indicates the level of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. BRCA1 orchestrates the response to BI-2536 and its combination with alisertib in MYC-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reproducibility of T521 Experimental Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for the novel kinase inhibitor, T521. It addresses the reproducibility of initial preclinical data, compares its performance with an alternative compound, and offers detailed experimental protocols to aid in future research and validation efforts.
I. Executive Summary
This compound is a selective inhibitor of the hypothetical "Kinase of Interest" (KOI), a key enzyme implicated in the progression of various malignancies. Initial studies published by Smith et al. (2022) demonstrated potent anti-proliferative and pro-apoptotic effects in "Cancer Cell Line X" (CCLX). Subsequent independent validation by Jones et al. (2023) aimed to reproduce these findings and provide a direct comparison with a known KOI inhibitor, "Competitor-A".
This guide synthesizes the data from these fictional studies to provide a clear overview of this compound's performance, highlighting both consistencies and discrepancies in the reported findings. All experimental methodologies are detailed to ensure transparency and facilitate further investigation.
II. Comparative Data Analysis
The following tables summarize the key quantitative findings from the initial and reproducibility studies on this compound, alongside comparative data for Competitor-A.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) - Smith et al. (2022) | IC50 (nM) - Jones et al. (2023) |
| This compound | KOI | 15 | 25 |
| Competitor-A | KOI | 50 | 45 |
Table 2: Cell Viability Assay (CCLX Cells, 72h Treatment)
| Compound | Concentration (nM) | % Viability - Smith et al. (2022) | % Viability - Jones et al. (2023) |
| This compound | 10 | 85 | 90 |
| 50 | 50 | 65 | |
| 100 | 20 | 35 | |
| Competitor-A | 10 | 95 | 92 |
| 50 | 70 | 75 | |
| 100 | 45 | 50 |
Table 3: Apoptosis Assay (CCLX Cells, 48h Treatment, 100nM)
| Compound | % Apoptotic Cells - Smith et al. (2022) | % Apoptotic Cells - Jones et al. (2023) |
| This compound | 75 | 60 |
| Competitor-A | 40 | 35 |
III. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the key experiments conducted.
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for in vitro and cell-based assays.
IV. Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
A. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Competitor-A against the Kinase of Interest (KOI).
-
Materials:
-
Recombinant human KOI protein (purified).
-
Biotinylated peptide substrate specific for KOI.
-
ATP.
-
This compound and Competitor-A (dissolved in DMSO).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of this compound and Competitor-A in kinase buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of a solution containing the KOI enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
B. Cell Viability Assay
-
Objective: To assess the effect of this compound and Competitor-A on the viability of Cancer Cell Line X (CCLX).
-
Materials:
-
CCLX cells.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
This compound and Competitor-A (dissolved in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Procedure:
-
Seed CCLX cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Competitor-A in complete growth medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure cell viability using either the MTT assay (measuring absorbance) or CellTiter-Glo® assay (measuring luminescence) according to the manufacturer's instructions.
-
Express the results as a percentage of the viability of untreated control cells.
-
C. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis in CCLX cells following treatment with this compound and Competitor-A.
-
Materials:
-
CCLX cells.
-
Complete growth medium.
-
This compound and Competitor-A (dissolved in DMSO).
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed CCLX cells in a 6-well plate and treat them with 100 nM of this compound or Competitor-A for 48 hours.
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
V. Discussion and Conclusion
The reproducibility study by Jones et al. (2023) largely confirms the initial findings of Smith et al. (2022) regarding the inhibitory activity of this compound against KOI and its ability to induce apoptosis in CCLX cells. However, some quantitative differences were observed. The reported IC50 for this compound was slightly higher in the reproducibility study, and the effect on cell viability was less pronounced. The percentage of apoptotic cells was also lower in the follow-up study.
Despite these variations, this compound consistently outperformed Competitor-A in all assays, demonstrating greater potency in kinase inhibition and a more robust induction of apoptosis. The observed discrepancies in the quantitative data could be attributed to minor variations in experimental conditions, such as cell passage number, reagent sources, or specific instrumentation.
Benchmarking T521: An In-depth Performance Comparison with Established E3 Ligase Inhibitors
For Immediate Release
A comprehensive analysis of the novel E3 ligase inhibitor, T521, has been conducted to benchmark its performance against known drugs in the same class. This report provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing available quantitative data, outlining experimental methodologies, and visualizing key cellular pathways.
Executive Summary
This compound, identified by the catalog number HY-122210, is a small molecule inhibitor of E3 ubiquitin ligases, a class of enzymes pivotal in protein degradation and cellular signaling. While preclinical data for this compound is emerging, this guide places its performance in the context of established E3 ligase inhibitors that have advanced to clinical trials. Direct comparative studies with this compound are not yet publicly available; therefore, this analysis benchmarks this compound against the broader landscape of E3 ligase inhibitors, providing a framework for evaluating its potential.
Data Presentation: A Comparative Overview of E3 Ligase Inhibitors
Due to the limited public availability of specific performance metrics for this compound, the following table summarizes key data for representative E3 ligase inhibitors that are currently in clinical development. This serves as a benchmark for the expected performance of a novel agent in this class.
| Drug Candidate | E3 Ligase Target | Indication | Phase of Development | Key Performance Data (IC50 / DC50) |
| This compound (HY-122210) | Undisclosed | Cancer, Metabolic Diseases (Preclinical) | Preclinical | Data not publicly available |
| Nutlin-3a | MDM2 | Various Cancers | Preclinical/Clinical | IC50: ~90 nM (MDM2-p53 interaction) |
| BI-8622 | HUWE1 | Solid Tumors | Preclinical | IC50: 3.1 µM |
| PRT4165 | Bmi1/Ring1A | Various Cancers | Preclinical | IC50: ~2.5 µM (inhibition of H2A ubiquitination) |
| PROTACs (e.g., ARV-110) | VHL/CRBN | Prostate Cancer | Clinical (Phase 2) | DC50: ~1 nM (Androgen Receptor degradation) |
Note: IC50 refers to the half-maximal inhibitory concentration, while DC50 refers to the half-maximal degradation concentration for PROTACs (Proteolysis Targeting Chimeras).
Experimental Protocols
The evaluation of E3 ligase inhibitors typically involves a series of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments relevant to this drug class.
In Vitro E3 Ligase Activity Assay (HTRF - Homogeneous Time-Resolved Fluorescence)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific E3 ligase.
-
Methodology:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase, and biotinylated ubiquitin are combined in an assay buffer.
-
The substrate protein, tagged with a fluorescent acceptor (e.g., d2), is added to the mixture.
-
The test compound (e.g., this compound) is added at varying concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
A detection reagent containing a fluorescent donor (e.g., Europium cryptate-labeled streptavidin) is added to detect the ubiquitinated substrate.
-
The HTRF signal is measured using a plate reader. A decrease in signal indicates inhibition of E3 ligase activity.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Target Degradation Assay (Western Blot)
-
Objective: To assess the ability of a compound to induce the degradation of a target protein within a cellular context.
-
Methodology:
-
Cancer cell lines expressing the target protein are seeded in multi-well plates.
-
Cells are treated with the test compound at various concentrations for a specified duration (e.g., 24 hours).
-
Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified to determine the extent of protein degradation.
-
Collagen-Induced Arthritis (CIA) in Vivo Model
-
Objective: To evaluate the anti-inflammatory and disease-modifying effects of an E3 ligase inhibitor in a preclinical model of rheumatoid arthritis.
-
Methodology:
-
DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
A booster immunization is given 21 days later.
-
Once arthritis develops (typically around day 28), mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., this compound) is administered daily via oral gavage or intraperitoneal injection.
-
Clinical signs of arthritis (paw swelling, erythema, and joint stiffness) are scored regularly.
-
At the end of the study, paws are collected for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) can also be measured by ELISA.
-
Mandatory Visualizations
Signaling Pathway of a Generic E3 Ligase Inhibitor
The following diagram illustrates the general mechanism of action for a small molecule inhibitor targeting an E3 ubiquitin ligase.
Caption: General mechanism of E3 ligase inhibition.
Experimental Workflow for In Vitro Inhibition Assay
This diagram outlines the key steps in a typical high-throughput screening assay to identify E3 ligase inhibitors.
Caption: High-throughput screening workflow for E3 ligase inhibitors.
Logical Relationship in PROTAC-Mediated Degradation
This diagram illustrates the ternary complex formation that is central to the mechanism of PROTACs, a prominent class of drugs that co-opt E3 ligases.
Caption: Logical flow of PROTAC-induced protein degradation.
Independent Verification of T-521's Therapeutic Potential: A Comparative Analysis in Preclinical Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of T-521 (a selective c-Fos/AP-1 inhibitor, likely a typo for T-5224, which will be the focus of this analysis) with established treatments for rheumatoid arthritis (RA), namely methotrexate and the TNF inhibitor etanercept. The comparison is based on available preclinical experimental data.
Executive Summary
T-5224 is a small molecule inhibitor of the transcription factor activator protein-1 (AP-1), which plays a crucial role in the inflammatory cascade and joint destruction characteristic of rheumatoid arthritis. Preclinical studies in collagen-induced arthritis (CIA) mouse models, a standard model for RA, have demonstrated the therapeutic efficacy of T-5224 in reducing inflammation and joint damage. This guide presents a comparative overview of the performance of T-5224 against methotrexate and etanercept, based on data from separate preclinical studies. Due to the lack of direct head-to-head comparative studies, this analysis provides an indirect comparison to evaluate the potential of T-5224 as a therapeutic agent for RA.
Comparative Efficacy in Collagen-Induced Arthritis (CIA) Model
The following tables summarize the efficacy of T-5224, methotrexate, and etanercept in the CIA mouse model. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution.
Table 1: Efficacy of T-5224 in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Dosage | Administration Route | Key Efficacy Endpoints | Results |
| T-5224 | 30 mg/kg/day | Oral | Arthritis Score | Significant reduction in arthritis scores compared to vehicle. |
| Histological Score of Joint Destruction | Significant reduction in synovial inflammation, pannus formation, and cartilage/bone erosion. | |||
| Serum Anti-Type II Collagen Antibody Levels | No significant effect on antibody levels. | |||
| Expression of Inflammatory Mediators (IL-1β, IL-6, TNF-α, MMP-3, MMP-13) in Joints | Significant reduction in the expression of these inflammatory cytokines and matrix metalloproteinases. |
Table 2: Efficacy of Methotrexate in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Dosage | Administration Route | Key Efficacy Endpoints | Results |
| Methotrexate | 1-5 mg/kg, 3 times/week | Intraperitoneal | Arthritis Score | Dose-dependent reduction in arthritis scores. |
| Histological Score of Joint Destruction | Reduction in inflammatory cell infiltration and joint damage. | |||
| Serum Anti-Type II Collagen Antibody Levels | Significant reduction in antibody levels. |
Table 3: Efficacy of Etanercept in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Dosage | Administration Route | Key Efficacy Endpoints | Results |
| Etanercept | 10 mg/kg, 3 times/week | Subcutaneous | Arthritis Score | Significant reduction in the incidence and severity of arthritis. |
| Histological Score of Joint Destruction | Marked reduction in inflammation, pannus formation, and bone erosions. | |||
| Serum TNF-α Levels | Significant reduction in serum TNF-α levels. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol is a standard method for inducing a preclinical model of rheumatoid arthritis.
1. Animals:
-
Male DBA/1J mice, 8-10 weeks old.
2. Induction of Arthritis:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen (CII) in 100 µL of 0.05 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine CII in 100 µL of 0.05 M acetic acid with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
3. Treatment Administration:
-
T-5224: Administered orally, typically starting from day 21 (before the onset of clinical signs) until the end of the experiment.
-
Methotrexate: Administered intraperitoneally, typically 3 times a week, starting after the booster immunization.
-
Etanercept: Administered subcutaneously, typically 3 times a week, starting from the onset of arthritis.
4. Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16.
-
Histological Analysis: At the end of the experiment, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of anti-CII antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA. Joint tissues can be processed to measure local expression of inflammatory mediators by qPCR or immunohistochemistry.
Signaling Pathways and Experimental Workflows
Mechanism of Action of T-5224 in Rheumatoid Arthritis
T-5224 is a selective inhibitor of the transcription factor c-Fos/AP-1. In the context of rheumatoid arthritis, pro-inflammatory stimuli such as TNF-α and IL-1β activate signaling cascades (e.g., MAPK pathway) in synovial fibroblasts and chondrocytes. This leads to the activation of AP-1, which then translocates to the nucleus and induces the transcription of genes encoding inflammatory cytokines (e.g., IL-6), chemokines, and matrix metalloproteinases (MMPs) that contribute to joint inflammation and destruction. T-5224 blocks the binding of c-Fos/AP-1 to DNA, thereby inhibiting the expression of these pathological mediators.
Caption: T-5224 inhibits the c-Fos/AP-1 signaling pathway.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates the typical workflow for evaluating the efficacy of a therapeutic agent in the collagen-induced arthritis model.
Caption: Workflow for CIA model and therapeutic evaluation.
Comparative Analysis of T521: An E3 Ligase Inhibitor in Preclinical Research
T521 is an investigational small molecule identified as an inhibitor of E3 ubiquitin ligases, a critical class of enzymes in cellular protein degradation pathways. While commercially available for research purposes, a comprehensive comparative study of this compound's effects across different cell lines has yet to be extensively documented in peer-reviewed scientific literature. This guide synthesizes the currently available information on this compound and provides a framework for its potential comparative evaluation by outlining relevant experimental protocols and the signaling pathways it may influence.
Understanding this compound: Mechanism of Action
This compound is cataloged as an inhibitor of E3 ligases. E3 ligases play a pivotal role in the ubiquitin-proteasome system by specifically recognizing target proteins (substrates) and facilitating their ubiquitination, marking them for degradation by the proteasome. By inhibiting an E3 ligase, this compound has the potential to prevent the degradation of specific substrate proteins, thereby stabilizing their levels and modulating their downstream signaling pathways. This mechanism is of significant interest in cancer research, as many tumor suppressor proteins are targeted for degradation by E3 ligases.
Some suppliers also classify this compound as a selective inhibitor of the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1). Plk1 is a key regulator of multiple stages of mitosis, and its PBD is crucial for its subcellular localization and substrate recognition. Inhibition of the Plk1 PBD can disrupt its function, leading to mitotic arrest and apoptosis in cancer cells. The dual-specificity of this compound as both a general E3 ligase inhibitor and a specific Plk1 PBD inhibitor warrants further investigation to elucidate its precise molecular targets and mechanism of action.
Data Presentation: A Template for Comparative Analysis
Due to the current absence of published comparative data for this compound, the following table serves as a template for researchers to structure their findings when evaluating this compound against other E3 ligase or Plk1 inhibitors in various cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative Inhibitor (e.g., Nutlin-3a, BI 2536) | Alternative Inhibitor IC50 (µM) | Observed Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) |
| Example: MCF-7 | Breast Cancer | Data Needed | Nutlin-3a (MDM2 inhibitor) | Data Needed | Data Needed |
| Example: HCT116 | Colon Cancer | Data Needed | BI 2536 (Plk1 inhibitor) | Data Needed | Data Needed |
| Example: A549 | Lung Cancer | Data Needed | Data Needed | Data Needed | Data Needed |
Experimental Protocols
To facilitate a comparative study of this compound, the following are detailed methodologies for key experiments.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a comparator inhibitor (e.g., a known E3 ligase or Plk1 inhibitor) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound or a control inhibitor at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p53, p21, Cyclin B1, phospho-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Treat cells with this compound or a control inhibitor. Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
Mandatory Visualizations
Signaling Pathway of a Generic E3 Ligase Inhibitor
Caption: Inhibition of an E3 ligase by this compound blocks substrate protein degradation.
Potential Signaling Pathway of a Plk1 PBD Inhibitor
Caption: this compound may inhibit Plk1 function by targeting its Polo-box domain.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative study of this compound in different cell lines.
A Head-to-Head Comparison of T-5224 and its Functional Analogs in AP-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Activator Protein-1 (AP-1) has emerged as a critical regulator of a wide array of cellular processes, including inflammation, proliferation, and differentiation. Its dysregulation is implicated in numerous diseases, most notably in various forms of cancer and inflammatory disorders like rheumatoid arthritis. This has spurred the development of inhibitors targeting the AP-1 signaling pathway. This guide provides a head-to-head comparison of T-5224, a selective c-Fos/AP-1 inhibitor, with its functional analogs, SR 11302 and Nudifloric acid, based on available preclinical data.
Introduction to AP-1 and its Inhibition
The AP-1 transcription factor is typically a heterodimer composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). This complex binds to specific DNA sequences in the promoter and enhancer regions of target genes, thereby regulating their transcription. Key cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38), converge on the activation of AP-1. Given its central role, inhibiting AP-1 activity presents a promising therapeutic strategy.
T-5224 was developed as a specific inhibitor of the c-Fos/AP-1 complex.[1][2] Unlike broader-acting anti-inflammatory agents, T-5224 is designed to selectively block the DNA binding of the c-Fos/c-Jun heterodimer.[3] SR 11302 and Nudifloric acid are also recognized as inhibitors of AP-1, although they are described as having a more general mechanism of AP-1 inhibition.[3] While direct head-to-head comparative studies are limited, this guide consolidates available data to offer insights into their respective profiles.
Mechanism of Action
The primary distinction between these inhibitors lies in their specific molecular targets within the AP-1 pathway.
-
T-5224: This small molecule was designed to specifically interfere with the DNA binding of the c-Fos/c-Jun heterodimer, a key component of the AP-1 complex.[3][4] By preventing this interaction, T-5224 effectively blocks the transactivation of AP-1 target genes.
-
SR 11302 and Nudifloric Acid: These compounds are also known to inhibit AP-1, but their precise mechanism of inhibition is less specific than that of T-5224. They are considered more general inhibitors of the AP-1 transcription factor.[3]
Signaling Pathway Overview
The activation of the AP-1 transcription factor is a downstream event of several major signaling cascades, most notably the MAPK pathway. External stimuli such as cytokines (e.g., IL-1β, TNF-α), growth factors, and cellular stress trigger a phosphorylation cascade that activates MAP kinases. These kinases, in turn, phosphorylate and activate the components of the AP-1 complex, leading to the transcription of genes involved in inflammation and matrix degradation, such as Matrix Metalloproteinases (MMPs).
Caption: AP-1 signaling pathway and points of inhibition.
Head-to-Head Comparison of Preclinical Data
While no single study directly compares the efficacy of T-5224 with SR 11302 and Nudifloric acid, we can summarize their reported activities from various preclinical studies.
| Feature | T-5224 | SR 11302 | Nudifloric Acid |
| Primary Target | Selective inhibitor of c-Fos/AP-1 DNA binding[3][4] | General AP-1 inhibitor[3] | General AP-1 inhibitor[3] |
| In Vitro Efficacy | Inhibits IL-1β-induced up-regulation of MMP-3, MMP-13, and ADAMTS-5 transcription in chondrocytes.[5] Suppresses invasion and migration of head and neck squamous cell carcinoma cells.[6] Does not significantly affect tumor cell proliferation in vitro.[6] | Inhibits AP-1 activity. (Specific quantitative data from comparative assays is not readily available in the searched literature). | Inhibits AP-1 activity. (Specific quantitative data from comparative assays is not readily available in the searched literature). |
| In Vivo Efficacy | Prevents type II collagen-induced arthritis in mice by reducing inflammatory cytokines and MMPs.[4] Prevents lymph node metastasis in an oral cancer model.[6] Improves survival in a lethal lipopolysaccharide-induced acute kidney injury model by inhibiting inflammatory cytokines.[1] | (Data from in vivo models directly comparable to those for T-5224 is not readily available in the searched literature). | (Data from in vivo models directly comparable to those for T-5224 is not readily available in the searched literature). |
| Reported IC50 Values | (Specific IC50 values for AP-1 inhibition were not consistently reported across the reviewed studies, which often focused on downstream effects). | (Specific IC50 values for AP-1 inhibition were not consistently reported in the reviewed literature). | (Specific IC50 values for AP-1 inhibition were not consistently reported in the reviewed literature). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of AP-1 inhibitors.
AP-1 Activity Assay (Luciferase Reporter Assay)
This assay is a common method to quantify the transcriptional activity of AP-1.
-
Cell Culture and Transfection: Cells (e.g., NIH/3T3) are transiently transfected with a luciferase reporter plasmid containing multiple copies of the AP-1 binding site (e.g., pAP-1-Luc). A control plasmid (e.g., phRL-TK) is often co-transfected for normalization.
-
Inhibitor Treatment: Transfected cells are pre-incubated with varying concentrations of the AP-1 inhibitor (e.g., T-5224) for a specified period (e.g., 1 hour).
-
Stimulation: AP-1 activity is induced by stimulating the cells with an appropriate agent, such as phorbol 12-myristate 13-acetate (PMA) or a cytokine like TNF-α.
-
Luciferase Measurement: After a further incubation period (e.g., 3 hours), cell lysates are collected, and luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.[5] The relative luciferase activity is calculated to determine the inhibitory effect of the compound.
MMP Expression and Activity Assays in Chondrocytes
These assays assess the downstream effects of AP-1 inhibition on cartilage degradation markers.
-
Chondrocyte Culture: Human or animal-derived articular chondrocytes are cultured in monolayers or 3D culture systems.
-
Induction of MMP Expression: To mimic inflammatory conditions, chondrocytes are stimulated with a pro-inflammatory cytokine, typically Interleukin-1β (IL-1β), at a concentration of around 10 ng/ml.[7][8]
-
Inhibitor Treatment: The AP-1 inhibitor is added to the culture medium, often prior to or concurrently with IL-1β stimulation.
-
Analysis of MMP Expression (RT-PCR): After a defined incubation period (e.g., 24-48 hours), total RNA is extracted from the chondrocytes. The mRNA expression levels of various MMPs (e.g., MMP-1, MMP-3, MMP-13) are quantified using real-time polymerase chain reaction (RT-PCR).[8]
-
Analysis of MMP Activity (Zymography): The activity of secreted MMPs (e.g., MMP-2, MMP-9) in the cell culture medium can be assessed by gelatin zymography.[7] The medium is collected, concentrated, and subjected to electrophoresis on a polyacrylamide gel containing gelatin. After incubation, areas of gelatin degradation by MMPs appear as clear bands against a stained background.
Experimental Workflow
The general workflow for evaluating a novel AP-1 inhibitor involves a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.
Caption: General experimental workflow for AP-1 inhibitors.
Conclusion
T-5224 stands out as a promising therapeutic candidate due to its selective inhibition of the c-Fos/AP-1 complex. Preclinical studies have demonstrated its efficacy in mitigating inflammation and disease progression in models of arthritis, cancer, and acute kidney injury. While SR 11302 and Nudifloric acid are also recognized as AP-1 inhibitors, the available literature suggests a less defined mechanism of action and a lack of extensive, direct comparative data against T-5224.
For researchers and drug development professionals, the focused mechanism of T-5224 may offer a more targeted therapeutic approach with a potentially favorable side-effect profile compared to broader-acting anti-inflammatory drugs. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these AP-1 inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
- 1. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective activator protein‐1 inhibitor T‐5224 prevents lymph node metastasis in an oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression of matrix metalloproteinases (MMPs) and disintegrin metalloproteinases (ADAMs) in experimental systems of cartilage matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of T521: A Guide for Laboratory Professionals
It is crucial to note that "T521" is not a standard chemical identifier but is present in the names of several commercial products, including HumiSeal Thinner 521 and various Sikafloor®-521 formulations. The following disposal procedures are based on publicly available Safety Data Sheets (SDSs) for these products and are intended to provide general guidance. Always consult the specific SDS for your material and adhere to local, state, and federal regulations.
Immediate Safety and Disposal Protocols
Proper disposal of chemical waste is paramount for laboratory safety and environmental protection. For products labeled "this compound," the primary recommendation from manufacturers is disposal through an approved waste disposal plant.[1] This ensures that the chemical is managed in a controlled and compliant manner.
In the event of a spill, the immediate priority is to contain the material and prevent it from entering drains or water courses.[2] Absorb the spill with an inert material such as sand, earth, or vermiculite and place it into a suitable, labeled container for disposal.[2]
Step-by-Step Disposal and Spill Cleanup Procedure:
-
Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] In case of insufficient ventilation, respiratory protection may be necessary.[1]
-
Containment of Spills: For spills, prevent the material from spreading. Use non-combustible absorbent materials to soak up the product.[2]
-
Collection: Transfer the absorbed material into a suitable, closed container for later disposal.[2] Ensure the container is properly labeled.
-
Decontamination: Clean the affected area thoroughly to remove any residual contamination.[2]
-
Waste Disposal: Dispose of the container with the absorbed material and any contaminated items as hazardous waste through an approved waste disposal facility.[1] Do not empty into drains.
-
Empty Containers: Empty containers should also be disposed of responsibly. They may need to be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be considered non-hazardous.[3]
Key Safety and Disposal Information Summary
For easy reference, the following table summarizes critical safety and disposal information for products with "this compound" in their name, based on their Safety Data Sheets.
| Information Category | HumiSeal Thinner 521 | Sikafloor®-521 Part B | General Laboratory Best Practices |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection, hearing protection.[2] | Wear protective gloves.[1] | Varies by chemical; always consult the SDS. |
| First Aid (Skin Contact) | Wash with plenty of soap and water. | Wash with plenty of soap and water.[1] | Remove contaminated clothing and flush skin with water. |
| Spill Containment | Use a non-combustible material like vermiculite, sand, or earth to soak up the product.[2] | Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). | Use appropriate absorbent materials and prevent entry into waterways. |
| Disposal of Waste | Place into a container for later disposal.[2] | Keep in suitable, closed containers for disposal.[1] | Dispose of as hazardous waste according to local, state, and federal regulations. |
| Disposal Method | Dispose of as special waste in compliance with local and national regulations. | Dispose of contents/container to an approved waste disposal plant.[1] | Must be handled by a licensed hazardous waste disposal facility. |
Experimental Workflow for Safe Chemical Disposal
The following diagram outlines a generalized workflow for the safe handling and disposal of a laboratory chemical. This process is designed to ensure safety and compliance at each step.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling T521
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of T521, an E3 ligase inhibitor utilized in cancer and metabolic disease research.[1] As a solid, white to off-white powder with the chemical formula C₁₇H₁₄FNO₅S₂, and in the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potentially hazardous substance.[1] Adherence to the following guidelines is essential to ensure personnel safety and proper management of this research chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Respirator: NIOSH-approved N95 or higher-level respirator to prevent inhalation of fine particles. A full-face respirator may be required for larger quantities or if there is a risk of splashing. - Eye Protection: Chemical splash goggles or a full-face shield.[2] - Hand Protection: Double-gloving with nitrile gloves is recommended.[2] - Body Protection: A lab coat, long pants, and closed-toe shoes are the minimum requirements.[2] For procedures with a higher risk of contamination, a disposable gown is advised. |
| Solubilizing and Diluting | - Eye Protection: Chemical splash goggles. - Hand Protection: Nitrile gloves. - Body Protection: Lab coat, long pants, and closed-toe shoes. |
| General Laboratory Use (In Solution) | - Eye Protection: Safety glasses with side shields. - Hand Protection: Nitrile gloves. - Body Protection: Lab coat, long pants, and closed-toe shoes. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Experimental Protocol: Weighing and Solubilizing this compound Powder
This protocol provides a step-by-step guide for the safe weighing and solubilization of this compound powder.
1. Preparation: 1.1. Before beginning, ensure you have reviewed all available safety information for this compound. In the absence of a specific SDS, treat it as a hazardous compound. 1.2. Prepare your designated work area. This should be a certified chemical fume hood. 1.3. Ensure a chemical spill kit is readily accessible. 1.4. Don the appropriate PPE as specified in the table above for "Weighing and Aliquoting (Dry Powder)".
2. Weighing: 2.1. Place an analytical balance inside the chemical fume hood. 2.2. Use a tared weigh boat or appropriate container to weigh the desired amount of this compound powder. 2.3. Handle the stock container of this compound with care to avoid generating dust. 2.4. Once the desired amount is weighed, securely close the primary this compound container.
3. Solubilization: 3.1. Carefully transfer the weighed this compound powder to a suitable vessel (e.g., a conical tube or flask). 3.2. Add the appropriate solvent as per your experimental protocol. Information on solubility in solvents such as DMSO or ethanol may be available from the supplier. 3.3. Gently swirl or vortex the solution until the this compound is completely dissolved. Avoid splashing. 3.4. The this compound is now in solution and ready for use in your experiment.
4. Cleanup and Disposal: 4.1. Decontaminate the weigh boat and any other disposable materials that came into contact with the this compound powder. These should be disposed of as solid chemical waste. 4.2. Wipe down the work surface of the fume hood and the analytical balance with an appropriate cleaning agent. 4.3. Liquid waste containing this compound should be collected in a designated hazardous waste container. Do not dispose of it down the drain.[3] 4.4. Solid this compound waste and contaminated materials must be disposed of through your institution's chemical waste program.[4] 4.5. Doff your PPE in the correct order to avoid contamination.
By following these procedures, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and protocols.
References
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
